Mavoglurant racemate
Description
Properties
CAS No. |
1636881-61-2 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.39 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Mavoglurant Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Mavoglurant racemate, including its mechanism of action, binding and functional activity, pharmacokinetic properties, and preclinical efficacy. Detailed experimental protocols and a summary of key quantitative data are presented to support further research and development efforts.
Introduction
Mavoglurant is an investigational drug that has been evaluated for the treatment of a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2][3][4][5] It acts as a negative allosteric modulator of the mGluR5, a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][3] Overactivation of mGluR5 has been implicated in the pathophysiology of several central nervous system (CNS) disorders.[1] By antagonizing this receptor, Mavoglurant is thought to restore the balance of excitatory and inhibitory neurotransmission in the brain.[1]
Mechanism of Action & Signaling Pathway
Mavoglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This non-competitive antagonism leads to a reduction in the receptor's response to glutamate.[2]
The mGluR5 is a Gq-protein coupled receptor. Upon activation by glutamate, it initiates a downstream signaling cascade through the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the modulation of ion channels and gene expression, ultimately influencing synaptic plasticity. Mavoglurant, by inhibiting mGluR5 activation, dampens this signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity
| Parameter | Species | Assay Type | Value | Reference |
| IC50 | Human | Ca2+ Mobilization | 110 nM | [6] |
| IC50 | Human | PI-Turnover | 30 nM | [6] |
| IC50 | Rat | [3H]-MPEP Binding | 47 nM | [6] |
Table 2: In Vivo Pharmacokinetics
| Species | Route | Dose | Cmax | Tmax | T1/2 | Bioavailability (F) | Reference |
| Human | Oral | 200 mg | 140 ng/mL | 2.5 h | 12 h | ≥ 50% | [7][8] |
| Mouse | Oral | 9.4 mg/kg | 950 pmol/mL (plasma) | ≤0.25 h | 2.9 h | 32% | [6] |
| Mouse | IV | 3.1 mg/kg | 3330 pmol/mL (plasma) | ≤0.08 h | 0.69 h | - | [6] |
Table 3: Preclinical Efficacy in Animal Models
| Animal Model | Condition | Dose | Effect | Reference |
| Fmr1 Knockout Mice | Fragile X Syndrome | Not Specified | Rescues aberrant social behavior and normalizes dendritic spine architecture. | [2] |
| Mice | Stress-Induced Hyperthermia | 0.1 - 10 mg/kg (p.o.) | Dose-dependent inhibition of hyperthermia. | [6] |
| MPTP-lesioned Macaques | Levodopa-Induced Dyskinesia | Not Specified | Decreased peak dyskinesia while maintaining antiparkinsonian effects of levodopa. | [9] |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol describes a homogenous, fluorescence-based assay to measure changes in intracellular calcium upon mGluR5 activation and its inhibition by Mavoglurant, using a Fluorometric Imaging Plate Reader (FLIPR).
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR5a receptor in appropriate media.
-
Plate the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay.[10]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[10][11]
-
The loading buffer should also contain an anion-exchange pump inhibitor like probenecid to prevent the leakage of the dye from the cells.[11]
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of an mGluR5 agonist (e.g., L-quisqualate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Procedure on FLIPR:
-
Place the dye-loaded cell plate and the compound/agonist plates into the FLIPR instrument.
-
The instrument will first add the Mavoglurant solutions to the cell plate and incubate for a specified period (e.g., 10-15 minutes) to allow the compound to bind to the receptors.
-
The FLIPR will then add the agonist solution to all wells simultaneously while continuously measuring the fluorescence intensity.
-
-
Data Analysis:
-
The fluorescence signal, which corresponds to the intracellular calcium concentration, is plotted against time.
-
The inhibitory effect of Mavoglurant is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Stress-Induced Hyperthermia (SIH) in Mice
This protocol outlines the procedure for the stress-induced hyperthermia test, a common in vivo model to assess the anxiolytic-like effects of compounds.
Workflow Diagram:
Detailed Methodology:
-
Animals and Housing:
-
Use male mice (e.g., C57BL/6 strain).
-
House the mice individually for at least one week before the experiment to acclimate them to single housing conditions, which is the preferred method for pharmacological testing.[3][12][13][14][15]
-
Maintain the animals on a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Administration:
-
Temperature Measurement:
-
Use a digital thermometer with a rectal probe lubricated with a water-soluble lubricant.
-
Gently restrain the mouse and insert the probe to a consistent depth (e.g., 2 cm) into the rectum.
-
Record the temperature once it has stabilized. This is the baseline temperature (T1).
-
-
Stress Induction and Second Measurement:
-
Data Analysis:
-
For each mouse, calculate the stress-induced hyperthermia as the change in body temperature (ΔT = T2 - T1).
-
Compare the mean ΔT of the Mavoglurant-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in ΔT by Mavoglurant indicates an anxiolytic-like effect.
-
Conclusion
This compound is a potent and selective non-competitive antagonist of the mGluR5 receptor. It demonstrates clear in vitro activity and in vivo efficacy in preclinical models of neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of Mavoglurant and other mGluR5 modulators. While clinical trials have yielded mixed results, the pharmacological profile of Mavoglurant underscores the therapeutic potential of targeting the mGluR5 pathway for the treatment of CNS disorders.[5][16]
References
- 1. fragilexnewstoday.com [fragilexnewstoday.com]
- 2. fragilexnewstoday.com [fragilexnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. moleculardevices.com [moleculardevices.com]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress-induced hyperthermia in mice: a methodological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mavoglurant in Parkinson's patients with l-Dopa-induced dyskinesias: Two randomized phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavoglurant (AFQ056): A Technical Overview of Racemate Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a negative allosteric modulator (NAM), it binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting receptor function.[3] This mechanism has positioned mavoglurant as a tool and potential therapeutic agent in preclinical and clinical research for various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of the mavoglurant racemate, alongside detailed experimental protocols and relevant signaling pathways.
Binding Affinity and Functional Potency
The binding affinity and functional potency of mavoglurant have been characterized through various in vitro assays. The data consistently demonstrate high affinity and potent antagonism at the human mGluR5.
| Parameter | Value | Assay Type | Cell Line/Tissue | Ligand/Agonist | Reference |
| IC50 | 30 nM | Functional Assay (PI Turnover) | L(tk-) cells expressing hmGluR5a | - | [2] |
| IC50 | 110 nM | Functional Assay (Ca2+ Mobilization) | L(tk-) cells expressing hmGluR5a | - | [2] |
| IC50 | 47 nM | Radioligand Displacement | Rat brain membranes | [3H]-AAE327 | [2] |
Table 1: In Vitro Binding Affinity and Functional Potency of this compound.
Selectivity Profile
Mavoglurant exhibits high selectivity for mGluR5. It has been screened against a wide panel of other metabotropic glutamate receptors (mGluRs), ionotropic glutamate receptors (iGluRs), and 238 other CNS-relevant receptors, transporters, and enzymes, showing a selectivity of over 300-fold for mGluR5.[1][2]
Enantiomer Activity
Mavoglurant is a racemic mixture. Studies on the individual enantiomers have indicated that the antagonistic activity primarily resides in the (-)-enantiomer.
| Enantiomer | IC50 (Ca2+ Mobilization) | IC50 (PI Turnover) | % Inhibition at 10 µM (Ca2+) | % Inhibition at 10 µM (PI) |
| (-)-mavoglurant | 0.11 µM | 0.03 µM | - | - |
| (+)-mavoglurant | - | - | 37% | 18% |
Table 2: Functional Potency of Mavoglurant Enantiomers.
Experimental Protocols
Radioligand Displacement Assay
This protocol outlines the determination of mavoglurant's binding affinity at mGluR5 by measuring its ability to displace a radiolabeled allosteric antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of mavoglurant for the binding of a radiolabeled ligand to mGluR5.
Materials:
-
Rat brain membranes (or membranes from cells expressing recombinant mGluR5)
-
Radioligand: [3H]-methoxyPEPy or a similar mGluR5 allosteric site radioligand
-
Mavoglurant (test compound)
-
Non-specific binding control: MPEP (2-methyl-6-(phenylethynyl)pyridine) or another unlabeled mGluR5 antagonist at a high concentration
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
96-well assay plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize frozen brain tissue or washed cells expressing mGluR5 in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 40 µg of protein).
-
A fixed concentration of radioligand (e.g., 2 nM [3H]-methoxyPEPy).
-
Increasing concentrations of mavoglurant (for the competition curve) or buffer (for total binding) or a saturating concentration of an unlabeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mavoglurant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This protocol describes a functional assay to measure the antagonist effect of mavoglurant on mGluR5-mediated intracellular calcium release.
Objective: To determine the IC50 of mavoglurant by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 or other suitable cells stably expressing human mGluR5.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
mGluR5 agonist (e.g., Glutamate, Quisqualate, or DHPG).
-
Mavoglurant (test compound).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the assay plates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of mavoglurant in the assay buffer.
-
Add the mavoglurant dilutions to the dye-loaded cells and incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the agonist into the wells and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the agonist-induced calcium response in the presence of different concentrations of mavoglurant.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the mavoglurant concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
Mavoglurant, as a negative allosteric modulator of mGluR5, inhibits the canonical Gq-coupled signaling pathway. Upon activation by glutamate, mGluR5 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). Mavoglurant binding to the allosteric site prevents this cascade of events.
Conclusion
Mavoglurant is a potent and highly selective negative allosteric modulator of mGluR5. Its in vitro pharmacological profile, characterized by low nanomolar potency in functional and binding assays, underscores its utility as a specific tool for investigating mGluR5 biology. The primary antagonistic activity resides in the (-)-enantiomer. The detailed experimental protocols and an understanding of the modulated signaling pathway provided herein serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further disclosure of comprehensive selectivity data would be beneficial for a complete assessment of its off-target profile.
References
Mavoglurant Racemate: A Technical Guide to a Metabotropic Glutamate Receptor 5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a key modulator of glutamatergic neurotransmission, mGluR5 has been implicated in a variety of neurological and psychiatric disorders. This technical guide provides an in-depth overview of Mavoglurant racemate, consolidating its mechanism of action, pharmacological properties, and key experimental findings. Detailed methodologies for pivotal in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide visualizes the intricate mGluR5 signaling pathway, typical experimental workflows, and the therapeutic rationale for mGluR5 antagonism, offering a valuable resource for researchers and drug development professionals in the field of neuropharmacology.
Introduction to Mavoglurant and mGluR5
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a crucial role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR5, a Class C G-protein coupled receptor (GPCR), is predominantly expressed in the postsynaptic density of neurons. Upon activation by glutamate, mGluR5 couples to Gq/G11 proteins, initiating a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors.[1][2] Dysregulation of mGluR5 signaling has been linked to the pathophysiology of numerous disorders, including Fragile X syndrome, Parkinson's disease, and addiction, making it a compelling target for therapeutic intervention.[3][4][5]
Mavoglurant is a small molecule antagonist that binds to an allosteric site on the mGluR5, distinct from the glutamate binding site.[6] This non-competitive mechanism of action allows Mavoglurant to modulate receptor activity with high specificity and potency.[2][7] The drug has been investigated in numerous preclinical and clinical studies for its potential to ameliorate symptoms associated with aberrant mGluR5 signaling.[4] This guide focuses on the racemic mixture of Mavoglurant, which has been the primary form used in clinical development.
Mechanism of Action and Signaling Pathway
Mavoglurant functions as a negative allosteric modulator (NAM) of mGluR5. By binding to a topographically distinct allosteric site, it induces a conformational change in the receptor that prevents its activation by glutamate. This, in turn, inhibits the Gq/G11-mediated signaling cascade.
The canonical mGluR5 signaling pathway begins with the binding of glutamate, which triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration activates a host of downstream signaling molecules, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs), which ultimately modulate synaptic function and gene expression.[1][2] Mavoglurant effectively blocks these downstream events by preventing the initial activation of the mGluR5 receptor.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Species | Value (nM) | Reference(s) |
| IC50 | Functional Assay (PI Turnover) | Human | 30 | [2][7] |
| IC50 | Ca2+ Mobilization Assay | Human (L(tk-) cells expressing mGluR5a) | 110 | [2] |
| IC50 | [3H]-AAE327 Binding Displacement | Rat (brain membranes) | 47 | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (pmol/mL plasma) | Tmax (h) | T1/2 (h) | Oral Bioavailability (F%) | Reference(s) |
| Oral (p.o.) | 9.4 | 950 | ≤0.25 | 2.9 | 32 | [2] |
| Intravenous (i.v.) | 3.1 | 3330 | ≤0.08 | 0.69 | - | [2] |
Table 3: Human Pharmacokinetics of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Reference(s) |
| 200 (single oral dose) | 140 | 2.6 | 12 | [3] |
Detailed Experimental Protocols
In Vitro Assays
This assay is used to determine the binding affinity of a compound to the target receptor. For mGluR5, a common protocol involves a competitive binding assay using a radiolabeled allosteric modulator.
Objective: To determine the IC50 value of Mavoglurant for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Membrane preparation from the above cells.
-
[3H]-methoxyPEPy (a radiolabeled MPEP analog).
-
This compound.
-
Assay buffer: 50 mM Tris/0.9% NaCl, pH 7.4.
-
96-deep-well assay plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of Mavoglurant in the assay buffer to create a range of concentrations.
-
Add 100 µL of each Mavoglurant dilution to the wells of a 96-deep-well plate.
-
Prepare a suspension of rat mGluR5-expressing cell membranes in the assay buffer (e.g., 40 µg of protein per well).
-
Add 300 µL of the membrane suspension to each well.
-
Add a fixed concentration of [3H]-methoxyPEPy to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of Mavoglurant that inhibits 50% of the specific binding of [3H]-methoxyPEPy (IC50) by non-linear regression analysis.
This functional assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGluR5 activation, providing a measure of receptor antagonism.
Objective: To determine the functional antagonist potency (IC50) of Mavoglurant at mGluR5.
Materials:
-
Cultured cells expressing mGluR5 (e.g., rat cortical neurons or a stable cell line).
-
myo-[3H]inositol.
-
Locke's buffer.
-
mGluR5 agonist (e.g., CHPG).
-
This compound.
-
LiCl (to inhibit inositol monophosphatase).
-
Anion-exchange resin columns.
-
Scintillation counter.
Protocol:
-
Culture mGluR5-expressing cells in 96-well plates and incubate them overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Wash the cells twice with Locke's buffer.
-
Pre-incubate the cells with various concentrations of Mavoglurant for a specified time (e.g., 20 minutes) in Locke's buffer.
-
Add a fixed concentration of the mGluR5 agonist (e.g., CHPG) along with LiCl to the cells.
-
Incubate for an additional period (e.g., 40 minutes) to allow for IP accumulation.
-
Terminate the reaction by aspirating the buffer and adding a stop solution (e.g., 0.1 M HCl).
-
Extract the accumulated [3H]IPs.
-
Separate the [3H]IPs from other radiolabeled molecules using anion-exchange chromatography.
-
Quantify the amount of [3H]IPs using a scintillation counter.
-
Determine the IC50 value of Mavoglurant by analyzing the concentration-dependent inhibition of agonist-induced IP accumulation.
This assay directly measures the increase in intracellular calcium concentration following receptor activation, another key downstream event in the mGluR5 signaling pathway.
Objective: To assess the inhibitory effect of Mavoglurant on mGluR5-mediated calcium release.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Poly-D-lysine-coated 384-well plates.
-
Assay medium (e.g., DMEM with supplements).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4/acetoxymethyl ester).
-
Hanks' balanced salt solution (HBSS) with HEPES and probenecid.
-
mGluR5 agonist (e.g., glutamate).
-
This compound.
-
A fluorescence plate reader (e.g., FLIPR).
Protocol:
-
Plate the mGluR5-expressing HEK293 cells in 384-well plates and grow them overnight.
-
On the day of the assay, remove the growth medium and replace it with HBSS containing the calcium-sensitive dye.
-
Incubate the cells for a specified time (e.g., 45 minutes) at 37°C to allow for dye loading.
-
During the incubation, prepare a plate containing serial dilutions of Mavoglurant and a plate with a fixed concentration of the mGluR5 agonist.
-
Place the cell plate, the Mavoglurant plate, and the agonist plate into the fluorescence plate reader.
-
The instrument will first add the Mavoglurant solutions to the cells and incubate for a short period.
-
Then, the agonist is added, and the fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the agonist-induced calcium response by Mavoglurant and calculate the IC50 value.
In Vivo Assays
The SIH model is a widely used behavioral assay to assess the anxiolytic-like effects of compounds. Stressful stimuli cause a transient increase in body temperature, which can be attenuated by anxiolytic drugs.
Objective: To evaluate the anxiolytic-like efficacy of Mavoglurant in mice.
Materials:
-
Male mice (e.g., C57BL/6).
-
Rectal probe thermometer or radiotelemetry system for temperature measurement.
-
This compound.
-
Vehicle control.
-
Stressful stimulus (e.g., rectal probe insertion, saline injection, or introduction of an intruder).
Protocol:
-
Acclimate the mice to the experimental room and handling procedures.
-
Administer Mavoglurant or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a specified pre-treatment time, measure the baseline body temperature (T1).
-
Apply the stressful stimulus. For example, for the classical SIH with a rectal probe, the initial temperature measurement itself can serve as the stressor.
-
After a defined interval (e.g., 10 minutes), measure the body temperature again (T2).
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT).
-
Compare the ΔT in the Mavoglurant-treated groups to the vehicle-treated group to determine if the drug attenuates the hyperthermic response.
This compound in Clinical Development
This compound has been evaluated in several clinical trials, most notably for the treatment of Fragile X syndrome (FXS) and Levodopa-induced dyskinesia in Parkinson's disease.[4] The rationale for using the racemate in these trials is not explicitly detailed in publicly available literature, which is a common practice in drug development where the initial preclinical and clinical studies are often conducted with the racemic mixture. The decision to proceed with a racemate versus a single enantiomer is often based on a variety of factors including the relative potency and safety of the individual enantiomers, the complexity and cost of chiral separation, and the potential for in vivo interconversion.
The clinical trials in FXS, while demonstrating that Mavoglurant was generally safe and well-tolerated, did not meet their primary efficacy endpoints in larger Phase IIb studies.[6] These trials typically involved a placebo-controlled, double-blind design with a dose-titration phase to a target dose (e.g., 100 mg twice daily).[6] Efficacy was often assessed using behavioral scales such as the Aberrant Behavior Checklist—Community edition with a Fragile X-specific algorithm (ABC-CFX).[6]
Conclusion
This compound is a well-characterized, potent, and selective non-competitive antagonist of the mGluR5 receptor. Its mechanism of action, involving the allosteric inhibition of the Gq/G11 signaling pathway, has been extensively studied through a variety of in vitro and in vivo assays. While clinical trials in Fragile X syndrome did not demonstrate the desired efficacy, the compound remains a valuable pharmacological tool for investigating the role of mGluR5 in health and disease. This technical guide provides a comprehensive resource for scientists and researchers, detailing the key pharmacological properties of this compound and the experimental methodologies used for its evaluation. Further research into the distinct properties of its individual enantiomers could provide additional insights into the structure-activity relationship of mGluR5 negative allosteric modulators.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. What is Mavoglurant used for? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. The mGluR5 antagonist AFQ056 does not affect methylation and transcription of the mutant FMR1 gene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavoglurant Racemate: A Technical Guide to Solubility and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in the investigation of neurological and psychiatric disorders such as Fragile X syndrome and L-Dopa-induced dyskinesia in Parkinson's disease.[1][2] The development of effective formulations and in vitro assays for Mavoglurant hinges on a thorough understanding of its solubility characteristics. This technical guide provides an in-depth overview of the solubility of Mavoglurant racemate in dimethyl sulfoxide (DMSO) and other solvent systems. It also details standardized experimental protocols for solubility determination and outlines the mGluR5 signaling pathway, the therapeutic target of Mavoglurant.
Physicochemical Properties of this compound
This compound is a white to off-white solid with the molecular formula C₁₉H₂₃NO₃ and a molecular weight of 313.39 g/mol .[3][4][5] Understanding these fundamental properties is crucial for the preparation of stock solutions and experimental formulations.
Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability and performance in biological assays. This section details the known solubility of this compound in various solvents.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a common solvent for dissolving drug candidates for in vitro screening. This compound exhibits high solubility in DMSO.
Table 1: Quantitative Solubility of Mavoglurant and its Racemate in DMSO
| Compound | Solvent | Solubility | Molar Concentration | Methodological Notes |
| This compound | DMSO | 50 mg/mL[3][4][5][6] | 159.55 mM[3][4][6] | Requires sonication to achieve dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility.[3][4] |
| Mavoglurant (non-racemate) | DMSO | 120 mg/mL[1] | 382.91 mM[1] | Requires sonication.[1] |
Solubility in Other Organic Solvents
Solubility in In Vivo Co-Solvent Systems
For in vivo studies, Mavoglurant has been formulated in various co-solvent systems to achieve the desired concentration and bioavailability. While these do not represent the solubility in a single solvent, they provide valuable information for formulation development.
Table 2: Formulations for In Vivo Administration of Mavoglurant
| Solvent System Composition | Achieved Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 3 mg/mL[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 3 mg/mL[1] |
| 10% DMSO, 90% corn oil | ≥ 3 mg/mL[1] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are essential for drug development. The following are detailed methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of a compound in a solvent.
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a clear glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., DMSO, ethanol, phosphate-buffered saline) to the vial.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the incubation period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a chemically inert filter (e.g., PTFE or PVDF with a pore size of 0.45 µm) to remove any remaining undissolved solid.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the filtered sample and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of what occurs in some in vitro assays. This method typically involves precipitating the compound from a DMSO stock solution into an aqueous buffer.
Experimental Workflow for Kinetic Solubility
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the aqueous buffer. This is typically done in a serial dilution format to test a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Detection of Precipitation: The amount of precipitated compound can be assessed using several methods:
-
Nephelometry: Measure the light scattering caused by insoluble particles.
-
UV Absorbance: After filtering the samples to remove precipitate, measure the UV absorbance of the filtrate.
-
Visual Inspection: Observe the wells for any visible precipitate.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Mavoglurant's Mechanism of Action: The mGluR5 Signaling Pathway
Mavoglurant acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[7] mGluR5 is a G-protein coupled receptor that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. Overactivation of this pathway has been implicated in the pathophysiology of various neurological disorders.[7]
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 Signaling Cascade.
By binding to an allosteric site on the mGluR5 receptor, Mavoglurant prevents the conformational change required for its activation by glutamate, thereby inhibiting the downstream signaling cascade. This modulation of glutamatergic neurotransmission is the basis for its therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound, with a particular focus on its high solubility in DMSO. While quantitative data in other common organic solvents is limited, this document provides robust protocols for its determination. The detailed experimental workflows and the elucidation of the mGluR5 signaling pathway offer valuable resources for researchers and drug development professionals working with this and similar compounds. A thorough understanding and characterization of solubility are paramount for the successful advancement of new chemical entities from the laboratory to clinical applications.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. What is Mavoglurant used for? [synapse.patsnap.com]
Preclinical Profile of Mavoglurant Racemate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Preclinical research has explored its therapeutic potential in a variety of neurological and psychiatric disorders, most notably Fragile X syndrome (FXS). This technical guide provides a comprehensive overview of the key preclinical studies involving Mavoglurant racemate, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The aim is to equip researchers and drug development professionals with a thorough understanding of the preclinical evidence that has supported the clinical investigation of this compound.
Core Pharmacodynamics and In Vitro Activity
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. Its in vitro potency has been determined in functional assays.
In Vitro Potency of Mavoglurant
| Assay Type | Cell Line | Parameter | Value |
| Functional Assay (human mGluR5) | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM[1][2] |
| Ca2+ Mobilization Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 110 nM |
| Phosphoinositide (PI) Turnover Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 30 nM |
| Radioligand Binding Assay ([3H]-MPEP displacement) | Rat brain membranes | IC50 | 47 nM |
Preclinical Efficacy in Animal Models
Mavoglurant has been evaluated in several preclinical models to assess its potential therapeutic effects. Key studies have focused on models of Fragile X syndrome and other CNS disorders.
Rescue of Phenotypes in Fmr1 Knockout Mice (A Model of Fragile X Syndrome)
The Fmr1 knockout (KO) mouse model recapitulates key aspects of Fragile X syndrome, including deficits in social behavior and abnormal dendritic spine morphology.[3][4][5][6][7]
Chronic administration of Mavoglurant has been shown to normalize social interaction behaviors in Fmr1 KO mice.[3][7]
Quantitative Data: Social Interaction in the Three-Chamber Sociability Test
| Animal Model | Treatment Group | Sniffing Time with Stranger 1 (seconds) | Exploration Time in Stranger 1 Chamber (seconds) |
| Wild-Type (WT) | Vehicle | ~100 | ~220 |
| Fmr1 KO | Vehicle | ~150 | ~280 |
| Fmr1 KO | Mavoglurant | ~100 | ~220 |
| *p < 0.05 compared to WT Vehicle |
Experimental Protocol: Three-Chamber Sociability Test
-
Animals: Male Fmr1 knockout mice and wild-type littermates.
-
Apparatus: A three-chambered box with openings allowing free access to all chambers. One side chamber contains a wire cage with an unfamiliar mouse ("Stranger 1"), and the other side chamber contains an empty wire cage.
-
Procedure:
-
Habituation: The test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
-
Sociability Test: An unfamiliar mouse (Stranger 1) is placed in one of the wire cages. The test mouse is placed back in the center chamber and allowed to explore for 10 minutes.
-
-
Data Analysis: The time spent sniffing the wire cage containing Stranger 1 versus the empty cage, and the time spent in each chamber, are recorded and analyzed.[7]
Quantitative Data: Dendritic Spine Morphology in Fmr1 KO Mice
| Animal Model | Brain Region | Spine Density (spines/10 µm) | Spine Length (µm) |
| Wild-Type | Visual Cortex (Layer V) | ~1.2 | ~0.6 |
| Fmr1 KO | Visual Cortex (Layer V) | ~1.8 | ~0.7 |
| *p < 0.05 compared to Wild-Type |
Experimental Protocol: Dendritic Spine Analysis
-
Animals: Fmr1 knockout mice and wild-type littermates.
-
Tissue Preparation: Mice are anesthetized and perfused. Brains are removed and processed for Golgi-Cox staining, which impregnates a subset of neurons, allowing for detailed morphological analysis.
-
Imaging: Stained brain sections are imaged using a light microscope with a high-power objective.
-
Analysis: Dendritic segments of pyramidal neurons are traced, and individual spines are counted and their lengths measured using image analysis software. Spine morphology is often categorized into subtypes (e.g., thin, stubby, mushroom).[6]
Efficacy in a Model of Anxiety: Stress-Induced Hyperthermia
Mavoglurant has demonstrated anxiolytic-like effects in the stress-induced hyperthermia (SIH) model in mice.
Quantitative Data: Effect of Mavoglurant on Stress-Induced Hyperthermia
| Animal Model | Treatment | Dose (mg/kg, p.o.) | Change in Rectal Temperature (°C) |
| Mice | Vehicle | - | Increase of ~1.0-1.5 |
| Mice | Mavoglurant | 0.1-10 | Dose-dependent reduction in hyperthermia |
Experimental Protocol: Stress-Induced Hyperthermia Test
-
Animals: Male mice.
-
Procedure:
-
Mice are housed individually.
-
The basal rectal temperature (T1) is measured.
-
Immediately after the first measurement, the mouse is returned to its home cage.
-
10 minutes later, the rectal temperature is measured again (T2).
-
The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT).
-
-
Drug Administration: Mavoglurant or vehicle is administered orally 60 minutes before the first temperature measurement.[8][9]
Effects on Cocaine Self-Administration in Rats
Mavoglurant has been shown to reduce cocaine-seeking behavior in a rat model of addiction.
Quantitative Data: Effect of Mavoglurant on Cocaine Self-Administration
| Access Condition | Mavoglurant Dose (mg/kg, i.p.) | Number of Cocaine Infusions (first hour) |
| Long Access (6h/day) | Vehicle | ~15 |
| Long Access (6h/day) | 10 | ~5 |
| p < 0.05 compared to Vehicle |
Experimental Protocol: Cocaine Self-Administration
-
Animals: Male and female rats with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with two levers.
-
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion). The other lever is inactive.
-
Maintenance: Rats are allowed to self-administer cocaine for a set period each day (e.g., 1 hour for short access or 6 hours for long access).
-
-
Drug Administration: Mavoglurant or vehicle is administered intraperitoneally or orally before the self-administration session.
-
Data Analysis: The number of infusions and lever presses are recorded and analyzed.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Mavoglurant has been characterized in preclinical species, providing essential information for dose selection and translation to clinical studies.
Pharmacokinetic Parameters of Mavoglurant in Rats
| Route of Administration | Dose (mg/kg) | Cmax (pmol/mL) | Tmax (h) | AUC (pmol.h/mL) | Half-life (h) |
| Intravenous (i.v.) | 3.1 | 3330 | ≤0.08 | - | 0.69 |
| Oral (p.o.) | 9.4 | 950 | - | - | 2.9 |
Signaling Pathways and Visualizations
Mavoglurant exerts its effects by modulating the mGluR5 signaling cascade.
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). These downstream effectors modulate a variety of cellular processes, including synaptic plasticity.
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Experimental Workflow for Preclinical Efficacy Testing
The preclinical evaluation of Mavoglurant typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies in relevant animal models.
Caption: General experimental workflow for the preclinical evaluation of Mavoglurant.
Conclusion
The preclinical data for this compound demonstrate its potency and selectivity as an mGluR5 antagonist. In vivo studies, particularly in the Fmr1 knockout mouse model of Fragile X syndrome, have provided a strong rationale for its clinical investigation by showing rescue of key behavioral and neuroanatomical phenotypes. Efficacy in models of anxiety and addiction further underscore its potential as a modulator of glutamatergic neurotransmission. The pharmacokinetic profile in preclinical species has been crucial for informing dose selection in subsequent human trials. This comprehensive preclinical package highlights the systematic approach taken in the early development of Mavoglurant and serves as a valuable reference for researchers in the field of neuropharmacology and drug discovery. Despite the outcomes of later clinical trials, the preclinical findings remain a significant contribution to the understanding of mGluR5's role in CNS disorders.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress-induced hyperthermia and anxiety: pharmacological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Enantiomers of Mavoglurant: A Technical Guide to Their Distinct Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has been a subject of significant interest in the field of neuropharmacology, with clinical investigations for a range of neurological and psychiatric disorders, including Fragile X syndrome and L-Dopa-induced dyskinesia in Parkinson's disease.[1][3] A critical aspect of Mavoglurant's pharmacology lies in its stereochemistry. The compound developed and clinically tested by Novartis is a single enantiomer with the specific configuration (3aR,4S,7aR).[3][4] This technical guide provides an in-depth analysis of the enantiomers of Mavoglurant, their distinct specific activities, the experimental protocols used for their characterization, and the underlying signaling pathways.
Core Findings: Stereospecific Activity of Mavoglurant Enantiomers
Mavoglurant is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The pharmacologically active form is the (-)-enantiomer, which corresponds to the (3aR,4S,7aR) configuration. The (+)-enantiomer exhibits significantly lower activity.
Data Presentation: Quantitative Comparison of Mavoglurant Enantiomers
The following table summarizes the quantitative data on the inhibitory activity of the individual enantiomers of Mavoglurant on the human mGluR5 receptor.
| Enantiomer | Assay Type | Parameter | Value | Reference |
| (-)-Mavoglurant | Calcium (Ca²⁺) Mobilization | IC₅₀ | 110 nM | |
| Phosphatidylinositol (PI) Turnover | IC₅₀ | 30 nM | ||
| (+)-Mavoglurant | Calcium (Ca²⁺) Mobilization | % Inhibition @ 10 µM | 37% | |
| Phosphatidylinositol (PI) Turnover | % Inhibition @ 10 µM | 18% |
Table 1: Specific activities of Mavoglurant enantiomers.
Signaling Pathway of mGluR5
Mavoglurant exerts its effect by modulating the signaling of the mGluR5 receptor. This receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that leads to an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).
Experimental Protocols
The characterization of Mavoglurant's enantiomers relies on robust in vitro assays that measure the functional consequences of mGluR5 modulation. Below are detailed methodologies for two key experiments.
Calcium (Ca²⁺) Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGluR5 receptor.
Objective: To determine the inhibitory potency (IC₅₀) of Mavoglurant enantiomers on glutamate-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human mGluR5 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
Glutamate (agonist)
-
(-)-Mavoglurant and (+)-Mavoglurant
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)
Methodology:
-
Cell Culture and Plating:
-
Culture HEK293-hmGluR5 cells in appropriate medium at 37°C and 5% CO₂.
-
Seed cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plate and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the (-)-Mavoglurant and (+)-Mavoglurant enantiomers in assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the Mavoglurant enantiomer dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the glutamate solution into each well to stimulate the mGluR5 receptor.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response of the agonist alone (100%) and a baseline control (0%).
-
The IC₅₀ values for the inhibitory compounds are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
References
The Neuropharmacology of Mavoglurant Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This technical guide provides an in-depth overview of the neuropharmacology of Mavoglurant racemate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Mavoglurant was investigated for its therapeutic potential in neurodevelopmental and neurodegenerative disorders, primarily Fragile X syndrome (FXS) and Parkinson's disease (PD) with levodopa-induced dyskinesia (LID).[2][3] Despite promising preclinical results, clinical trials in FXS did not meet their primary endpoints, leading to the discontinuation of its development for this indication.[4][5] Research in other areas, such as cocaine use disorder, has shown some positive signals.[6][7] This guide aims to serve as a comprehensive resource for researchers and drug development professionals interested in mGluR5 antagonism and the lessons learned from the development of Mavoglurant.
Introduction
Mavoglurant, also known as AFQ056, is a small molecule that acts as a negative allosteric modulator (NAM) of the mGluR5.[2] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Dysregulation of the mGluR5 signaling pathway has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[2] Mavoglurant was developed by Novartis to selectively inhibit mGluR5, with the aim of correcting the downstream signaling abnormalities associated with conditions like FXS and PD-LID.[2][3]
Mechanism of Action
Mavoglurant is a selective and non-competitive antagonist of the mGluR5, with a reported IC50 of 30 nM in a functional assay with human mGluR5. Mavoglurant exhibits high selectivity for mGluR5 over other mGluR subtypes and a wide range of other CNS receptors, transporters, and enzymes. As a non-competitive antagonist, Mavoglurant binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding modulates the receptor's conformation, thereby inhibiting its activation by the endogenous ligand, glutamate.
The mGluR5 Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the modulation of various downstream effectors, including other ion channels and kinases, ultimately influencing synaptic plasticity and neuronal excitability. Mavoglurant, by binding to an allosteric site on mGluR5, prevents this cascade from being initiated by glutamate.
Preclinical Pharmacology
In Vitro Studies
3.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of Mavoglurant to the mGluR5.
-
Methodology:
-
Radioligand: [3H]-methoxyPEPy, an analog of the mGluR5 antagonist MPEP.[8][9]
-
Tissue Preparation: Membranes prepared from HEK293 cells stably expressing rat mGluR5.[8]
-
Assay Buffer: 50 mM Tris with 0.9% NaCl, pH 7.4.[8]
-
Incubation: Membranes (40 µ g/well ) are incubated with [3H]-methoxyPEPy (e.g., 2 nM) and varying concentrations of Mavoglurant for 60 minutes at room temperature.[8][10]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
3.1.2. Functional Assays (Calcium Mobilization)
-
Objective: To assess the functional antagonist activity of Mavoglurant at the mGluR5.
-
Methodology:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Calcium Indicator: A fluorescent calcium-sensitive dye such as Fura-2-AM.[11][12]
-
Procedure:
-
Cells are plated in 96-well plates and loaded with the calcium indicator dye.[12]
-
Cells are pre-incubated with varying concentrations of Mavoglurant.
-
The mGluR5 agonist, such as DHPG (50 µM), is added to stimulate the receptor.[13]
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FlexStation).[12]
-
-
Data Analysis: The ability of Mavoglurant to inhibit the agonist-induced calcium mobilization is quantified to determine its IC50 value.
-
| Assay | Parameter | Value | Reference |
| Functional Assay (human mGluR5) | IC50 | 30 nM | [1] |
In Vivo Studies
3.2.1. Fragile X Syndrome (Fmr1 Knockout Mice)
-
Objective: To evaluate the efficacy of Mavoglurant in a mouse model of Fragile X syndrome.
-
Animal Model: Fmr1 knockout (KO) mice.[14]
-
Behavioral Assessment: Three-Chamber Social Interaction Test
-
Apparatus: A three-chambered box with openings between the chambers.[9][15][16][17][18]
-
Procedure:
-
Habituation: The test mouse is allowed to freely explore all three empty chambers.[15]
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one side chamber, and an empty wire cage is placed in the other. The time the test mouse spends in each chamber and sniffing each cage is recorded.[15][17]
-
Social Novelty Phase: A second, novel stranger mouse is placed in the previously empty cage. The time spent with the familiar versus the novel mouse is measured.[15]
-
-
Mavoglurant Administration: Chronic administration of Mavoglurant has been shown to restore the sociability behavior of Fmr1 KO mice to wild-type levels.[14]
-
-
Results: Chronic treatment with Mavoglurant has been reported to restore normal social behaviors in Fmr1 knockout mice.[14]
3.2.2. Levodopa-Induced Dyskinesia (Rodent Model of Parkinson's Disease)
-
Objective: To assess the potential of Mavoglurant to reduce levodopa-induced dyskinesia (LID).
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease.[17]
-
LID Induction: Chronic administration of levodopa (L-DOPA) to the 6-OHDA-lesioned rats.[17]
-
Behavioral Assessment: Abnormal Involuntary Movement Scale (AIMS)
-
Procedure: Trained observers rate the severity of different types of abnormal involuntary movements (e.g., orofacial, limb, and truncal) at regular intervals after L-DOPA administration.[3][19][20][21][22][23]
-
Scoring: Each movement category is scored on a scale (e.g., 0-4) based on its amplitude and frequency.[3][19][20][21][23]
-
-
Results: Preclinical studies suggested that mGluR5 antagonists could be effective in reducing LID.[16]
Clinical Pharmacology
Pharmacokinetics in Healthy Volunteers
A study in healthy male volunteers who received a single oral dose of 200 mg of [14C]-radiolabeled Mavoglurant provided the following pharmacokinetic data:[6][24]
| Parameter | Value (Mavoglurant) | Value (Total Radioactivity) | Reference |
| Cmax | 140 ng/mL | 855 ng-eq/mL | [6][24] |
| Tmax | 2.5 hours | 3.6 hours | [6][24] |
| Elimination Half-life | 12.0 hours | 17.9 hours | [6] |
| Absorption | ≥ 50% of the dose | - | [6] |
| Excretion | 36.7% in urine, 58.6% in feces | 95.3% of dose recovered in 7 days | [6] |
-
Metabolism: Mavoglurant is predominantly eliminated through oxidative metabolism, primarily by CYP2C8, CYP2C9, CYP2C19, and CYP1A1. The main metabolic pathways are hydroxylation of the tolyl-methyl group and hydroxylation of the phenyl ring.[6]
Clinical Trials
4.2.1. Fragile X Syndrome
Two Phase IIb, multicenter, randomized, double-blind, placebo-controlled studies were conducted in adults (NCT01253629) and adolescents (NCT01357239) with FXS.[25][26]
-
Study Design: Participants were randomized to receive Mavoglurant (25, 50, or 100 mg twice daily) or placebo for 12 weeks.[25][26]
-
Primary Endpoint: Improvement in behavioral symptoms as measured by the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-CFX).[25]
-
Results: Neither study met its primary efficacy endpoint.[5][25] No significant improvement in the ABC-CFX score was observed with Mavoglurant compared to placebo.[25]
-
Safety and Tolerability: Mavoglurant was generally well-tolerated, with a safety profile consistent with previous studies.[7][25] The most common adverse events included nasopharyngitis, insomnia, aggression, and upper respiratory tract infection.[7]
| Trial Identifier | Population | Number of Patients | Primary Outcome | Result | Reference |
| NCT01253629 | Adults with FXS | 175 | Change in ABC-CFX score | Not met | [25] |
| NCT01357239 | Adolescents with FXS | 139 | Change in ABC-CFX score | Not met | [25] |
Long-term open-label extension studies of these trials showed that Mavoglurant was generally well-tolerated over longer periods, with some gradual behavioral improvements observed, although these were not compared to a placebo group.[1][27][28]
4.2.2. Parkinson's Disease with Levodopa-Induced Dyskinesia
Two Phase II randomized, double-blind studies (NCT01385592 and NCT01491529) evaluated the efficacy and safety of immediate-release and modified-release formulations of Mavoglurant for LID in patients with Parkinson's disease.[29]
-
Study Design: Patients were randomized to receive different doses of Mavoglurant or placebo.[29]
-
Primary Outcome: Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS) total score.[29]
-
Results: Neither study met its primary objective of demonstrating a significant improvement in dyskinesia with Mavoglurant treatment compared to placebo.[29] A meta-analysis of six randomized controlled trials with a total of 485 patients concluded that Mavoglurant was not effective in treating LID in patients with PD, although a small improvement was seen on the mAIMS.[3][30][31]
-
Safety: The incidence of adverse events was higher with Mavoglurant than with placebo.[29]
| Trial Identifier | Formulation | Primary Outcome | Result | Reference |
| NCT01385592 | Immediate-release | Change in mAIMS score | Not met | [29] |
| NCT01491529 | Modified-release | Change in mAIMS score | Not met | [14][29] |
Conclusion
Mavoglurant is a well-characterized selective mGluR5 negative allosteric modulator that demonstrated target engagement and a generally acceptable safety profile in clinical trials. Despite strong preclinical rationale and promising early-phase data, Mavoglurant failed to demonstrate efficacy in pivotal trials for Fragile X syndrome and levodopa-induced dyskinesia in Parkinson's disease. The reasons for this translational failure are likely multifactorial and may include complexities in the underlying disease pathophysiology, challenges in clinical trial design and outcome measures for these complex disorders, and the specific pharmacological properties of Mavoglurant. The development of Mavoglurant, while not leading to a new therapeutic, has provided valuable insights into the role of the mGluR5 pathway in neurological disorders and has highlighted important considerations for future drug development efforts targeting this pathway. Further research may yet identify specific patient populations or therapeutic niches where mGluR5 modulation could be beneficial.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 4. Mavoglurant reduces cocaine use in patients with cocaine use disorder in a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 6. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novctrd.com [novctrd.com]
- 8. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acsu.buffalo.edu [acsu.buffalo.edu]
- 10. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scantox.com [scantox.com]
- 18. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 19. ohsu.edu [ohsu.edu]
- 20. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]
- 21. dhss.delaware.gov [dhss.delaware.gov]
- 22. researchgate.net [researchgate.net]
- 23. berkeleymentalhealth.org [berkeleymentalhealth.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. afmps.be [afmps.be]
- 29. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
Mavoglurant Racemate in Early-Stage Neurological Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the Mavoglurant racemate (also known as AFQ056), a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Initially a promising candidate for treating neurodevelopmental disorders, particularly Fragile X Syndrome (FXS), its development highlights critical lessons in translating preclinical findings to clinical efficacy. This document consolidates key data on its mechanism of action, pharmacokinetics, and outcomes from preclinical and clinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.
Core Mechanism of Action: The mGluR Theory
Mavoglurant's development was largely driven by the "mGluR theory" of Fragile X Syndrome. FXS is caused by the silencing of the FMR1 gene, which prevents the production of the Fragile X Mental Retardation Protein (FMRP).[1][2] FMRP is an RNA-binding protein that acts as a translational repressor at the synapse, essentially functioning as a brake on protein synthesis initiated by mGluR5 activation.[3] In the absence of FMRP, this brake is lost, leading to excessive mGluR5 signaling.[1][3] This overactivation is believed to cause exaggerated long-term depression (LTD), immature dendritic spine architecture (long, thin spines), and ultimately, the cognitive and behavioral deficits seen in FXS.[4][5]
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor, aiming to dampen this excessive signaling and restore synaptic homeostasis.[1] Preclinical studies in Fmr1 knockout (KO) mice, an animal model for FXS, showed that mGluR5 antagonists could correct synaptic and behavioral abnormalities, lending strong support to this therapeutic strategy.[2][4]
Preclinical Research in the Fmr1 Knockout Mouse Model
Early research relied heavily on the Fmr1 KO mouse model, which recapitulates key features of human FXS, including deficits in social behavior and abnormal dendritic spine morphology.[4] Chronic administration of Mavoglurant in these mice demonstrated a rescue of specific phenotypes.
Key Preclinical Findings
-
Restoration of Social Behavior : In a three-chambered sociability task, untreated Fmr1 KO mice showed enhanced interaction with a stranger mouse compared to wild-type controls. Chronic treatment with Mavoglurant restored this social behavior to wild-type levels.[3][6]
-
Rescue of Dendritic Spine Phenotype : Fmr1 KO mice exhibit dendritic spines that are longer and more immature in appearance compared to wild-type mice.[7] Long-term treatment with Mavoglurant was shown to rescue this abnormal spine length in adult Fmr1 KO mice, suggesting it can reverse structural abnormalities.[7]
Experimental Protocol: Social Behavior Assessment
The following protocol is based on the methodology used by Gantois et al. (2013) to assess social behavior in Fmr1 KO mice following Mavoglurant treatment.[3][8]
-
Animal Model : Male Fmr1 knockout mice and wild-type (WT) littermates are used.
-
Drug Administration : Mavoglurant is administered chronically. One cited method involves formulating the drug into food pellets to achieve a daily dose of approximately 18-30 mg/kg, administered over several weeks.[8]
-
Apparatus : A three-chambered apparatus is used, typically made of transparent Plexiglas, with a center chamber and two side chambers.
-
Habituation : The test mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes) to acclimate.
-
Sociability Test : An unfamiliar "stranger" mouse (Stranger 1) is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The test mouse is returned to the center chamber, and the doors to the side chambers are opened. The session is recorded for approximately 10 minutes.
-
Data Analysis : Time spent in each chamber and time spent sniffing each wire cage are measured. A sociability index is calculated as (Time with Stranger 1 - Time with Empty Cage) / (Total Time). Mavoglurant-treated KO mice are compared to untreated KO and WT mice.
References
- 1. Development of mavoglurant and its potential for the treatment of fragile X syndrome - OAK Open Access Archive [oak.novartis.com]
- 2. fragilexnewstoday.com [fragilexnewstoday.com]
- 3. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Mavoglurant Racemate for In Vitro Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mavoglurant, also known as AFQ056, is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] As a G-protein coupled receptor, mGluR5 is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2] Mavoglurant has been investigated in clinical trials for conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[2][3] These application notes provide detailed protocols for the in vitro characterization of Mavoglurant racemate in cell-based assays, enabling researchers to assess its pharmacological properties.
Mechanism of Action
Mavoglurant acts as a negative allosteric modulator (NAM) of the mGluR5 receptor.[4] It does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, changing the receptor's conformation and reducing its response to glutamate binding.[5] The primary signaling pathway of mGluR5 involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can also be activated.[1][7] Mavoglurant effectively inhibits these downstream signaling events upon glutamate stimulation.
Data Presentation
The following table summarizes the in vitro pharmacological data for Mavoglurant from various cell-based assays.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Functional Assay (unspecified) | Human mGluR5 expressing cells | IC50 | 30 | |
| Calcium (Ca2+) Mobilization Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 110 | [1] |
| Phosphoinositide (PI) Turnover Assay | L(tk-) cells stably expressing mGluR5a | IC50 | 30 | [1] |
| Allosteric Radioligand Binding Assay ([3H]-MPEP) | Rat brain membranes | IC50 | 47 | [1] |
Signaling Pathway Diagram
Caption: mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Experimental Workflow
Caption: General experimental workflow for in vitro cell-based assays.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the effect of Mavoglurant on mGluR5-mediated intracellular calcium release in response to an agonist.
Materials:
-
Cell Line: HEK293 cells stably expressing human mGluR5.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
This compound: Stock solution in DMSO.
-
Agonist: L-Glutamate or a specific mGluR5 agonist like (S)-3,5-DHPG.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye (e.g., Ex/Em ~485/525 nm for Fluo-4).
Protocol:
-
Cell Plating:
-
Culture HEK293-mGluR5 cells to ~80-90% confluency.
-
Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
During the dye incubation, prepare serial dilutions of Mavoglurant in assay buffer. Also, prepare the agonist solution at a concentration that elicits a submaximal response (e.g., EC80 of glutamate).
-
After incubation, wash the cells twice with 100 µL of assay buffer.
-
Add 50 µL of the diluted Mavoglurant solutions to the respective wells. For control wells, add 50 µL of assay buffer.
-
Incubate at room temperature for 15-30 minutes.
-
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's injection system, add 50 µL of the agonist solution to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the normalized response against the logarithm of the Mavoglurant concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLC activation, and is a robust method for quantifying Gq-coupled receptor activity.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human mGluR5.
-
Culture Medium: As described for the calcium mobilization assay.
-
Assay Kit: A commercial HTRF-based IP1 accumulation assay kit (e.g., IP-One HTRF® from Cisbio).
-
Stimulation Buffer: Provided in the assay kit, typically containing LiCl to inhibit IP1 degradation.[8]
-
This compound: Stock solution in DMSO.
-
Agonist: L-Glutamate or (S)-3,5-DHPG.
-
Assay Plates: White, low-volume 384-well microplates.
-
HTRF-compatible Plate Reader: Capable of reading time-resolved fluorescence at the appropriate wavelengths.
Protocol:
-
Cell Plating:
-
Seed the mGluR5-expressing cells into white 384-well plates at a density of 10,000-20,000 cells/well in 10 µL of culture medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of Mavoglurant and a fixed concentration of the agonist (e.g., EC80) in the stimulation buffer provided by the kit.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add 5 µL of the Mavoglurant dilutions to the appropriate wells.
-
Add 5 µL of the agonist solution to all wells except the basal control.
-
For basal control wells, add 5 µL of stimulation buffer without agonist.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Following the incubation, add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) as per the kit's instructions. This typically involves adding 5 µL of each reagent to all wells.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the Mavoglurant concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By utilizing assays that probe different points in the mGluR5 signaling cascade, researchers can obtain a comprehensive pharmacological profile of this and other mGluR5 antagonists. Adherence to these detailed methodologies will ensure reproducible and reliable data, facilitating drug discovery and development efforts targeting the mGluR5 receptor.
References
- 1. jneurosci.org [jneurosci.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 7. mGluR5/ERK signaling regulated the phosphorylation and function of glycine receptor α1ins subunit in spinal dorsal horn of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Mavoglurant Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has been investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][3] Proper preparation of Mavoglurant racemate for in vivo administration is critical for ensuring accurate and reproducible experimental outcomes. These application notes provide detailed protocols for the formulation of this compound for oral and intraperitoneal administration in animal models, along with a summary of relevant quantitative data and a depiction of the associated mGluR5 signaling pathway.
Data Presentation
The following table summarizes the formulation components and concentrations for preparing this compound solutions for in vivo studies. These formulations are designed to enhance the solubility and bioavailability of the compound.
| Parameter | Oral Administration Vehicle | Intraperitoneal Administration Vehicle 1 | Intraperitoneal Administration Vehicle 2 | Intraperitoneal Administration Vehicle 3 |
| Compound | This compound | This compound | This compound | This compound |
| Vehicle Composition | 0.5% Methylcellulose in water | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn Oil |
| Achievable Concentration | Vehicle dependent, suspension | ≥ 1.67 mg/mL (clear solution)[4] | ≥ 1.67 mg/mL (clear solution)[4] | ≥ 1.67 mg/mL (clear solution)[4] |
| Typical Dosage Range | 1, 3, 10 mg/kg[5] | 1, 3, 10 mg/kg[5] | N/A | N/A |
| Pre-treatment Time | 60 minutes before testing[5] | 30 minutes before testing[5] | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and stir bar
-
Appropriate sized sterile tubes or vials
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose solution based on the desired final concentration and volume.
-
If starting with crystalline Mavoglurant, gently grind the powder using a mortar and pestle to a fine consistency to aid in suspension.
-
In a sterile container, add the calculated volume of 0.5% methylcellulose solution.
-
While stirring the methylcellulose solution, slowly add the this compound powder.
-
Continue to stir the mixture until a homogenous suspension is achieved. Visual inspection should show evenly dispersed particles.
-
Store the suspension at 2-8°C and protect from light. Before each use, vortex or stir the suspension to ensure uniformity.
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solubilized Formulation)
This protocol describes the preparation of a clear, solubilized formulation of this compound suitable for intraperitoneal injection. The following steps are based on a formulation containing DMSO, PEG300, Tween-80, and saline.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a stock solution in DMSO: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 16.7 mg/mL).[4] Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[4]
-
Add PEG300: In a separate sterile tube, add the required volume of PEG300. To this, add the appropriate volume of the Mavoglurant/DMSO stock solution. For a final solution of 10% DMSO and 40% PEG300, for every 100 µL of stock solution, add 400 µL of PEG300.[4] Mix thoroughly.
-
Add Tween-80: To the mixture from the previous step, add the required volume of Tween-80 (for a 5% final concentration, add 50 µL for the volume calculated above).[4] Mix until the solution is homogenous.
-
Add Saline: Slowly add the final volume of sterile saline to reach the desired final concentration (for a 45% final concentration, add 450 µL for the volume calculated above).[4] Mix thoroughly. The final solution should be clear.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid in re-dissolving the compound.[4]
-
Administer the solution within a reasonable timeframe after preparation to ensure stability.
Visualizations
Mavoglurant Preparation and Administration Workflow
Caption: Workflow for the preparation and in vivo administration of this compound.
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of Mavoglurant.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Notes and Protocols for Mavoglurant Racemate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1] It has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1] Overactivation of mGluR5 is implicated in the pathophysiology of these conditions, and Mavoglurant acts by modulating glutamatergic signaling to restore the balance of excitatory and inhibitory signals in the brain.[1] These application notes provide a comprehensive overview of the dosing regimen of Mavoglurant racemate in various mouse models, along with detailed experimental protocols and an illustration of the relevant signaling pathway.
Data Presentation: Mavoglurant Dosing Regimens in Mice
The following tables summarize the quantitative data for Mavoglurant administration in mouse models based on available literature.
| Parameter | Value | Mouse Model | Administration Route | Study Focus | Reference |
| Dose | 18 mg/kg/day | Fmr1 Knockout | Oral (in food pellets) | Chronic treatment, social behavior | [2] |
| Dose | 30 mg/kg | Not Specified | Oral (p.o.) | Pharmacological effect | [2] |
| Dose Range | 0.1 - 10 mg/kg | OF1/IC Mice | Oral (p.o.), single dose | Stress-induced hyperthermia | [1][3] |
Pharmacokinetic Profile of Mavoglurant in Mice
| Parameter | Oral (p.o.) Administration (9.4 mg/kg) | Intravenous (i.v.) Administration (3.1 mg/kg) | Reference |
| Bioavailability (F) | 32% | N/A | [1][3] |
| Terminal Half-life (T1/2) | 2.9 hours | 0.69 hours | [1][3] |
| Time to Maximum Concentration (Tmax) | ≤ 0.25 hours | ≤ 0.08 hours | [1][3] |
| Maximum Concentration (Cmax) - Plasma | 950 pmol/mL | 3330 pmol/mL | [1][3] |
| Maximum Concentration (Cmax) - Brain | 3500 pmol/g | 8400 pmol/g | [1][3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering Mavoglurant via oral gavage.
Materials:
-
Mavoglurant solution
-
Appropriately sized gavage needles (18-20 gauge for adult mice)[4]
-
Animal scale
-
Syringes
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5]
-
Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the head and body are in a straight line to facilitate passage of the gavage needle.[5]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced. Do not force the needle.[4]
-
Administration: Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), slowly administer the Mavoglurant solution.[6]
-
Post-Administration Monitoring: After administration, gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.[5]
Protocol 2: Three-Chamber Social Interaction Test
This test is used to assess social behavior in mice, a key phenotype in models of neurodevelopmental disorders like Fragile X syndrome.
Apparatus:
-
A three-chambered box with openings allowing free movement between chambers.[7]
-
Two small, identical wire cages or cups to hold stranger mice.[7]
Procedure:
-
Habituation Phase (10 minutes): Place the test mouse in the center chamber and allow it to freely explore all three empty chambers.[7]
-
Sociability Phase (10 minutes): Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the opposite side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and the time spent sniffing each wire cage.[7][8]
-
Social Novelty Phase (10 minutes): Introduce a second, novel stranger mouse into the previously empty wire cage. The test mouse is again placed in the center chamber, and the time spent in each chamber and sniffing each cage is recorded to assess its preference for social novelty.[8]
Protocol 3: Audiogenic Seizure Induction
This protocol is used to assess the efficacy of Mavoglurant in a mouse model of seizures.
Apparatus:
-
A sound-attenuating chamber.
-
A sound source capable of producing a high-intensity acoustic stimulus (e.g., a bell or a speaker).
Procedure:
-
Acclimation: Place the mouse in the testing chamber and allow it to acclimate for a short period.
-
Drug Administration: Administer Mavoglurant or vehicle at the predetermined time before seizure induction.
-
Audiogenic Stimulus: Expose the mouse to a high-intensity sound stimulus (e.g., 100-120 dB) for a defined period (e.g., 60 seconds).
-
Seizure Scoring: Observe and score the seizure severity based on a standardized scale, which typically includes stages like wild running, clonic seizures, and tonic-clonic seizures. Record the latency to each seizure stage.
-
Post-Stimulus Monitoring: After the stimulus, monitor the animal for recovery.
Mandatory Visualizations
Signaling Pathway of mGluR5
Caption: Simplified signaling pathway of metabotropic glutamate receptor 5 (mGluR5).
Experimental Workflow: Mavoglurant Efficacy in a Fragile X Mouse Model
Caption: Experimental workflow for assessing Mavoglurant efficacy in a mouse model of Fragile X syndrome.
Logical Relationship: Mavoglurant's Mechanism of Action
Caption: Mechanism of action of Mavoglurant in neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Three-chamber Social Interaction Test [bio-protocol.org]
- 8. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mavoglurant Racemate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2] Mavoglurant has been investigated in clinical trials for conditions such as Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1]
Patch-clamp electrophysiology is a powerful technique used to study the electrical properties of ion channels and synaptic transmission in real-time.[3] This application note provides a detailed protocol for the use of Mavoglurant racemate in patch-clamp electrophysiology experiments to investigate its effects on mGluR5-mediated signaling and neuronal function.
Mechanism of Action
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor.[1] It binds to a site topographically distinct from the glutamate binding site, thereby inhibiting receptor function non-competitively.[1] The activation of mGluR5 by glutamate typically leads to the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling cascade can modulate the activity of various ion channels and downstream signaling pathways, including the MAPK/ERK pathway.[4][6] By antagonizing mGluR5, Mavoglurant is expected to attenuate these downstream effects.
Quantitative Data
The following table summarizes key quantitative data for Mavoglurant.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 30 nM | Human | Functional Assay | [1] |
Experimental Protocols
This section details the protocols for preparing solutions and performing whole-cell patch-clamp recordings to study the effects of Mavoglurant.
Solutions Preparation
Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124 |
| KCl | 4.9 |
| KH2PO4 | 1.2 |
| MgSO4 | 1.3 |
| CaCl2 | 2.5 |
| NaHCO3 | 25.6 |
| D-Glucose | 10 |
Instructions: Prepare a 10x stock solution without NaHCO3 and another 10x stock of NaHCO3. Store at 4°C. On the day of the experiment, dilute to 1x and adjust the osmolarity to ~290-300 mOsm and the pH to 7.4 by bubbling with 95% O2 / 5% CO2 (carbogen).
Intracellular Solution (K-Gluconate based)
| Component | Concentration (mM) |
| K-Gluconate | 145 |
| MgCl2 | 5 |
| EGTA | 11 |
| HEPES | 10 |
| Na-ATP | 5 |
| Na-GTP | 0.2 |
Instructions: Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm. Store in aliquots at -20°C.
Mavoglurant Stock Solution
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Store in aliquots at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations. A typical starting concentration for in vitro experiments with mGluR5 antagonists is in the range of 1-100 µM. Given Mavoglurant's nanomolar IC50, a concentration range of 100 nM to 10 µM is a reasonable starting point for patch-clamp experiments.
Whole-Cell Patch-Clamp Protocol
This protocol is adapted for cultured neurons or acute brain slices.
-
Cell/Slice Preparation:
-
For cultured neurons, plate cells on coverslips at an appropriate density several days before the experiment.
-
For acute brain slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover in carbogenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with carbogenated aCSF at a rate of 1-2 mL/min.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
-
Establishing a Recording:
-
Approach a healthy-looking neuron with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After achieving a stable gigaohm seal, apply a brief pulse of stronger suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at -70 mV.
-
Record baseline synaptic activity or responses to agonist application. To study mGluR5-mediated effects, a specific agonist such as (S)-3,5-DHPG can be used.
-
To investigate the effect of Mavoglurant, pre-incubate the cell/slice with the desired concentration of Mavoglurant for several minutes before co-applying it with the mGluR5 agonist.
-
Alternatively, in current-clamp mode, changes in membrane potential and firing properties in response to agonist and antagonist application can be recorded.
-
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of Mavoglurant.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Step-by-step workflow for a patch-clamp experiment using Mavoglurant.
Expected Results
The application of an mGluR5 agonist like DHPG is expected to induce a slow inward current and/or increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp recordings. In current-clamp mode, DHPG may cause a slow depolarization of the membrane potential and an increase in neuronal firing.
Pre-application of Mavoglurant is expected to antagonize these effects in a concentration-dependent manner. By blocking the mGluR5 receptor, Mavoglurant should reduce or abolish the DHPG-induced inward current, depolarization, and changes in synaptic activity. These results would confirm the efficacy of Mavoglurant as an mGluR5 antagonist at the cellular level.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No effect of mGluR5 agonist | - Low receptor expression in the chosen cell type.- Degraded agonist. | - Use a cell line known to express mGluR5 or a brain region with high mGluR5 expression.- Prepare fresh agonist solution. |
| Inconsistent Mavoglurant effect | - Incomplete washout between applications.- Instability of the recording. | - Ensure adequate washout time between drug applications.- Monitor series and input resistance throughout the experiment; discard unstable recordings. |
| Difficulty forming gigaohm seal | - Dirty pipette tip.- Unhealthy cells/slice. | - Use freshly pulled and fire-polished pipettes.- Optimize cell culture conditions or slice preparation protocol. |
Conclusion
This application note provides a comprehensive guide for utilizing this compound in patch-clamp electrophysiology experiments. By following these protocols, researchers can effectively investigate the role of mGluR5 in neuronal function and characterize the electrophysiological effects of this selective antagonist. The provided diagrams and tables offer a clear and concise overview of the key concepts and procedures involved.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Mavoglurant used for? [synapse.patsnap.com]
- 3. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives [mdpi.com]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mavoglurant Racemate in L-DOPA-Induced Dyskinesia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated as a therapeutic agent for L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD). The scientific rationale for its use stems from the role of the glutamatergic system in the pathophysiology of LID. In the parkinsonian brain, chronic and pulsatile L-DOPA administration leads to aberrant glutamatergic signaling in the basal ganglia, contributing to the development of involuntary movements. By blocking mGluR5, Mavoglurant aims to modulate this excessive glutamatergic transmission, thereby reducing dyskinesia without compromising the anti-parkinsonian effects of L-DOPA.[1][2][3]
These application notes provide a comprehensive overview of the use of Mavoglurant racemate in preclinical and clinical research on LID, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant signaling pathway.
Mechanism of Action and Signaling Pathway
Mavoglurant acts as a negative allosteric modulator of mGluR5. These receptors are G-protein coupled receptors that, upon activation by glutamate, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] In the context of LID, hyperactivity of this pathway is thought to contribute to the abnormal neuronal firing patterns underlying dyskinetic movements. By antagonizing mGluR5, Mavoglurant dampens this signaling cascade.
Data Presentation: Summary of Quantitative Data
Preclinical Studies in Animal Models of L-DOPA-Induced Dyskinesia
| Animal Model | Parkinsonism Induction | L-DOPA Treatment Regimen for LID | Mavoglurant (AFQ056) Doses Tested | Key Findings on Dyskinesia | Reference |
| Rat | Unilateral 6-hydroxydopamine (6-OHDA) lesion | 5 mg/kg L-DOPA + 12.5 mg/kg benserazide, daily for 3 weeks | Not specified in the provided abstracts | mGluR5 antagonists show anti-dyskinetic effects in this model. | [5][6] |
| Non-human primate (Macaque) | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Individually tailored L-DOPA/carbidopa (18-22 mg/kg), twice daily for 4-5 months | Not specified in the provided abstracts, but MPEP (another mGluR5 antagonist) was used. | mGluR5 antagonists reduce the development of LID. | [7] |
Clinical Trials of Mavoglurant in Parkinson's Disease Patients with L-DOPA-Induced Dyskinesia
| Study Identifier/Reference | Study Design | Mavoglurant (AFQ056) Doses | Primary Outcome Measure | Key Quantitative Results |
| Berg et al. (13-week study) | Randomized, double-blind, placebo-controlled | 20, 50, 100, 150, or 200 mg daily | Modified Abnormal Involuntary Movements Scale (mAIMS) | 200 mg/day showed a significant improvement in mAIMS score compared to placebo (difference: -2.8, 95% CI: -5.2 to -0.4, p=0.007). A dose-response relationship was observed. |
| Trenkwalder et al. (Two Phase 2 studies) | Randomized, double-blind, placebo-controlled | Study 1: 100 mg twice daily. Study 2: 150 mg and 200 mg twice daily. | Change from baseline in mAIMS total score at week 12 | No statistically significant difference in mAIMS score change compared to placebo in either study. |
| Meta-analysis (6 RCTs, 485 patients) | Meta-analysis of randomized controlled trials | Various doses | Pooled Modified Abnormal Involuntary Movement Scale (mAIMS) | Favored the mavoglurant group over placebo (Mean Difference: -2.53, 95% CI: -4.23 to -0.82). However, no significant superiority in "off-time", "on-time", or UPDRS-IV scores. |
Experimental Protocols
Induction and Assessment of L-DOPA-Induced Dyskinesia in a Rat Model
This protocol is based on the unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats, a widely used preclinical model for studying Parkinson's disease and L-DOPA-induced dyskinesia.[1][5][6][8][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
L-DOPA methyl ester
-
Benserazide hydrochloride
-
Saline solution
-
Observation cages
-
Video recording equipment
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) of one hemisphere. The coordinates should be determined based on a rat brain atlas.
-
Allow the rats to recover for at least 3-4 weeks.
-
Verify the lesion success through behavioral tests such as the apomorphine-induced rotation test or the stepping test.
-
-
L-DOPA Treatment to Induce Dyskinesia:
-
Prepare a fresh solution of L-DOPA (e.g., 5 mg/kg) and benserazide (e.g., 12.5 mg/kg) in saline.
-
Administer the L-DOPA/benserazide solution subcutaneously once daily for 21 consecutive days.
-
-
Assessment of Abnormal Involuntary Movements (AIMs):
-
On testing days, place the rats individually in observation cages.
-
Administer the L-DOPA/benserazide solution.
-
Record the animals' behavior for 1-3 minutes every 20-30 minutes for a total of 180 minutes post-injection.
-
Score the severity of axial, limb, and orolingual AIMs using a validated rating scale (e.g., on a scale of 0-4 for severity and 0-4 for amplitude). The total AIMs score is the sum of the scores for each body part.
-
Induction and Assessment of L-DOPA-Induced Dyskinesia in a Non-Human Primate Model
This protocol describes the use of the MPTP-lesioned macaque model, which closely recapitulates the motor symptoms of Parkinson's disease and L-DOPA-induced dyskinesia in humans.[7][10][11][12]
Materials:
-
Cynomolgus monkeys (Macaca fascicularis)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
L-DOPA/Carbidopa tablets
-
Observation cages
-
Validated primate dyskinesia rating scale
-
Video recording equipment
Procedure:
-
MPTP Administration:
-
Administer MPTP hydrochloride intravenously (e.g., 0.2 mg/kg) until a stable parkinsonian state is achieved. This typically requires multiple injections over a period of weeks.
-
Monitor the animals closely for the development of parkinsonian symptoms using a validated rating scale.
-
-
L-DOPA Treatment to Induce Dyskinesia:
-
Once a stable parkinsonian state is established, begin chronic treatment with L-DOPA/carbidopa (e.g., 18-22 mg/kg, orally, twice daily). The dose should be titrated for each animal to achieve a good anti-parkinsonian effect.
-
Continue daily L-DOPA administration for several months (e.g., 4-5 months) to induce stable and reproducible dyskinesia.
-
-
Assessment of Dyskinesia:
-
On testing days, administer the L-DOPA/carbidopa dose.
-
Transfer the monkey to an observation cage.
-
Observe and score the severity of dyskinesia (chorea and dystonia) for several hours (e.g., 4 hours) post-L-DOPA administration using a validated primate dyskinesia rating scale. The scoring is typically done by trained raters who are blind to the treatment conditions.
-
Conclusion
This compound has been a valuable tool for investigating the role of mGluR5 in L-DOPA-induced dyskinesia. While clinical trial results have been inconsistent, preclinical studies in rodent and primate models have generally supported the anti-dyskinetic potential of mGluR5 antagonism. The protocols and data presented here provide a framework for researchers to design and conduct their own studies to further elucidate the mechanisms of LID and to evaluate novel therapeutic strategies targeting the glutamatergic system. Careful consideration of animal models, dosing regimens, and outcome measures is crucial for obtaining reliable and translatable results.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 6. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 7. Primate MPTP model [bio-protocol.org]
- 8. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MPTP-treated primate as a model of motor complications in PD: primate model of motor complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal models of l-DOPA-induced dyskinesia: an update on the current options. | Lund University [lunduniversity.lu.se]
Application Notes and Protocols for Testing Mavoglurant Racemate Efficacy in Animal Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Mavoglurant (AFQ056), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in various animal models of neurological and psychiatric disorders.
Introduction to Mavoglurant
Mavoglurant is an experimental drug candidate that acts as a non-competitive antagonist of the mGluR5.[1][2] Overactivation of mGluR5 signaling has been implicated in the pathophysiology of several disorders, including Fragile X syndrome (FXS), L-DOPA-induced dyskinesia (LID) in Parkinson's disease (PD), and obsessive-compulsive disorder (OCD).[3][4][5] By blocking mGluR5, Mavoglurant is hypothesized to normalize glutamatergic signaling and alleviate associated symptoms.[3] Preclinical studies in animal models have been crucial in evaluating the therapeutic potential of Mavoglurant.
Fragile X Syndrome (FXS)
The primary animal model for FXS is the Fmr1 knockout (KO) mouse, which lacks the Fmr1 protein (FMRP) and recapitulates key features of the human condition, including cognitive deficits and altered social behaviors.[6][7] The absence of FMRP leads to exaggerated mGluR5 signaling.[8]
Animal Model:Fmr1 Knockout Mice
Protocol 1: Assessment of Social Behavior in Fmr1 KO Mice
This protocol is adapted from studies investigating the effect of chronic Mavoglurant administration on social deficits in Fmr1 KO mice.[8]
Materials:
-
Fmr1 KO mice and wild-type (WT) littermates
-
Mavoglurant (AFQ056)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Three-chambered social approach apparatus
-
Stranger mice (unfamiliar to the test subject)
Procedure:
-
Drug Administration: Administer Mavoglurant or vehicle to Fmr1 KO and WT mice daily for a specified duration (e.g., 2-4 weeks) via oral gavage or in drinking water.
-
Habituation: Place the test mouse in the central chamber of the three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the test mouse to explore the apparatus for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Preference Test: Introduce a new unfamiliar "stranger 2" mouse in the previously empty wire cage. The "stranger 1" mouse remains. Allow the test mouse to explore for another 10 minutes. Record the time spent interacting with each stranger mouse.
-
Data Analysis: Analyze the time spent in each chamber and sniffing each cage. Sociability is determined by a preference for the chamber with the stranger mouse over the empty cage. Social novelty preference is determined by a preference for the novel stranger 2 over the familiar stranger 1.
Table 1: Representative Quantitative Data for Social Behavior in Fmr1 KO Mice
| Treatment Group | Sociability Index (Time with Stranger 1 / Time with Empty Cage) | Social Novelty Preference Index (Time with Stranger 2 / Time with Stranger 1) |
| WT + Vehicle | > 1.5 | > 1.5 |
| Fmr1 KO + Vehicle | ~ 1.0 (impaired) | ~ 1.0 (impaired) |
| Fmr1 KO + Mavoglurant | > 1.5 (restored) | > 1.5 (restored) |
Note: Values are illustrative and may vary between studies.
Signaling Pathway
Caption: mGluR5 signaling pathway in Fragile X Syndrome.
L-DOPA-Induced Dyskinesia (LID) in Parkinson's Disease (PD)
Animal models of LID are essential for testing anti-dyskinetic therapies. The most common models involve primates or rodents treated with a neurotoxin to induce parkinsonism, followed by chronic L-DOPA administration to elicit dyskinesias.
Animal Model: MPTP-Lesioned Marmosets or 6-OHDA-Lesioned Rats
Protocol 2: Assessment of Dyskinesia in a Primate Model of PD
This protocol describes a general procedure for evaluating anti-dyskinetic agents in the MPTP-lesioned non-human primate model.
Materials:
-
Marmosets (or other non-human primates)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
L-DOPA
-
Mavoglurant (AFQ056)
-
Vehicle
-
Dyskinesia rating scale (e.g., Modified Abnormal Involuntary Movement Scale - AIMS)
-
Parkinsonian disability rating scale
Procedure:
-
Induction of Parkinsonism: Administer MPTP to induce a stable parkinsonian state. Monitor motor symptoms using a disability scale.
-
Induction of Dyskinesia: Once parkinsonism is stable, administer L-DOPA daily until consistent and reproducible dyskinesias are observed.
-
Treatment Phase: Co-administer Mavoglurant or vehicle with L-DOPA.
-
Behavioral Assessment: On test days, observe the animals for several hours post-L-DOPA administration. Score the severity of dyskinesia (e.g., chorea, dystonia) using a validated rating scale at regular intervals. Also, assess parkinsonian symptoms to ensure the anti-dyskinetic treatment does not worsen motor function.
-
Data Analysis: Compare the total dyskinesia scores between the Mavoglurant and vehicle treatment phases.
Table 2: Representative Quantitative Data for Dyskinesia in MPTP-Lesioned Primates
| Treatment | Peak Dyskinesia Score (AIMS) | Duration of "On-Time" with Dyskinesia (min) | Parkinsonian Disability Score |
| L-DOPA + Vehicle | High | Long | Improved |
| L-DOPA + Mavoglurant | Reduced | Shortened | No significant change |
Note: Values are illustrative and depend on the specific model and scoring system.
Experimental Workflow
Caption: Workflow for testing Mavoglurant in an LID animal model.
Obsessive-Compulsive Disorder (OCD)
Several animal models are used to study the compulsive-like behaviors relevant to OCD, including genetic models (e.g., Sapap3 KO mice) and pharmacologically induced models.[5][9] These models often display repetitive behaviors such as excessive grooming or marble burying.
Animal Model: Marble Burying Test in Mice
The marble burying test is a widely used assay to screen for anxiolytic and anti-compulsive drug effects.
Protocol 3: Marble Burying Behavior in Mice
Materials:
-
Male mice (e.g., C57BL/6)
-
Standard mouse cages
-
Clean bedding (5 cm deep)
-
20 glass marbles (1.5 cm diameter)
-
Mavoglurant (AFQ056)
-
Vehicle
Procedure:
-
Drug Administration: Administer Mavoglurant or vehicle to the mice (e.g., 30-60 minutes before the test) via intraperitoneal injection or oral gavage.
-
Test Preparation: Prepare individual test cages with 5 cm of fresh, unscented bedding. Place 20 marbles in a 4x5 grid on top of the bedding.
-
Test: Place a single mouse in each prepared cage and leave it undisturbed for 30 minutes.
-
Scoring: After 30 minutes, remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of marbles buried by the Mavoglurant-treated group versus the vehicle-treated group.
Table 3: Representative Quantitative Data for Marble Burying Behavior
| Treatment Group | Mean Number of Marbles Buried (± SEM) |
| Vehicle | 15 ± 2 |
| Mavoglurant (low dose) | 12 ± 2 |
| Mavoglurant (high dose) | 8 ± 1 (significant reduction) |
Note: Values are illustrative and can be strain and dose-dependent.
Logical Relationship in OCD Models
References
- 1. Mavoglurant - Wikipedia [en.wikipedia.org]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Mavoglurant used for? [synapse.patsnap.com]
- 4. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson’s disease: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of obsessive–compulsive disorder: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of fragile X-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Standard Operating Procedure for Mavoglurant Racemate Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant, also known as AFQ-056, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2][4] Mavoglurant exerts its effects by modulating glutamatergic signaling, which is often dysregulated in these conditions.[1] Proper preparation of Mavoglurant racemate solutions is critical for ensuring accurate and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation of this compound solutions for research use.
Physicochemical Properties of Mavoglurant
A summary of the key physicochemical properties of Mavoglurant is presented in the table below. This information is essential for accurate weighing, dissolution, and storage of the compound.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₃NO₃ | [5][6] |
| Molar Mass | 313.397 g/mol | [5] |
| Synonyms | AFQ-056, AFQ056 | [6] |
| Appearance | Powder | [2] |
| IC₅₀ | 30 nM (for mGluR5) | [2][3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 2 years, -20°C for 1 year | [2][7] |
Experimental Protocols for this compound Solution Preparation
The following protocols describe methods for preparing this compound solutions for in vitro and in vivo studies. The choice of solvent system will depend on the specific experimental requirements, such as the desired concentration and the route of administration.
3.1. General Guidelines
-
Due to the hygroscopic nature of DMSO, it is recommended to use a newly opened bottle.[2]
-
If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7]
-
Always prepare solutions in a chemical fume hood using appropriate personal protective equipment (PPE).
3.2. Solution Preparation Protocols
The table below summarizes various solvent systems for preparing this compound solutions.
| Protocol | Solvent System | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (5.33 mM) | This protocol yields a clear solution. The saturation point is not fully determined.[7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (5.33 mM) | This protocol also yields a clear solution.[7] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (5.33 mM) | This protocol should be chosen carefully if the continuous dosing period exceeds half a month.[7] |
| 4 | DMSO | 120 mg/mL (382.91 mM) | Ultrasonic assistance is needed for dissolution.[2] |
3.3. Detailed Step-by-Step Protocol (Example using Protocol 1)
This protocol describes the preparation of a 1 mL working solution of Mavoglurant at a concentration of 1.67 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of Mavoglurant in DMSO at a concentration of 16.7 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of Saline to bring the total volume to 1 mL.
-
Vortex the final solution to ensure it is clear and fully dissolved.
Experimental Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow for Mavoglurant Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound solution for experimental use.
Caption: Workflow for preparing Mavoglurant solution.
4.2. Signaling Pathway of mGluR5 and Inhibition by Mavoglurant
Mavoglurant acts as a negative allosteric modulator of mGluR5. The activation of mGluR5 by glutamate initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC) and downstream pathways like the ERK and mTOR pathways.[8] Mavoglurant inhibits this pathway, which is often overactive in conditions like Fragile X syndrome.[1]
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 5. Mavoglurant - Wikipedia [en.wikipedia.org]
- 6. Mavoglurant | C19H23NO3 | CID 9926832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Synaptic Plasticity with Mavoglurant Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (AFQ056) is a non-competitive, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity, the cellular mechanism underlying learning and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including Fragile X Syndrome (FXS), the most common monogenic cause of intellectual disability and autism.[1][2][3][4] In FXS, the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated mGluR5 signaling, resulting in excessive long-term depression (LTD) and abnormal dendritic spine morphology.[3][5][6] Mavoglurant, by antagonizing mGluR5, is a valuable pharmacological tool to investigate the role of this receptor in synaptic plasticity and to assess its therapeutic potential.
These application notes provide a comprehensive overview of the use of Mavoglurant racemate in studying synaptic plasticity, including its mechanism of action, key experimental applications, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action
Mavoglurant acts as a NAM at the mGluR5, binding to an allosteric site distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate. The canonical mGluR5 signaling pathway involves the activation of Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate synaptic protein synthesis and ion channel function, leading to changes in synaptic strength. By inhibiting mGluR5, Mavoglurant dampens this signaling cascade, thereby influencing synaptic plasticity.
Caption: mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Key Experimental Applications and Data
Mavoglurant is utilized in a variety of experimental paradigms to probe the role of mGluR5 in synaptic plasticity. Below are key applications with representative (though hypothetical, where specific data is not available in the provided search results) quantitative data presented in tables for clarity.
Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Electrophysiological recordings in brain slices (e.g., hippocampus, cerebellum) are a cornerstone for studying synaptic plasticity. Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure changes in synaptic strength following specific stimulation protocols.
-
LTP: Typically induced by high-frequency stimulation (HFS), LTP is a long-lasting enhancement of synaptic transmission.
-
LTD: Induced by low-frequency stimulation (LFS), LTD is a long-lasting reduction in synaptic efficacy.[7]
Table 1: Effect of Mavoglurant on Hippocampal LTP (CA1 Region)
| Treatment Group | fEPSP Slope (% of Baseline at 60 min post-HFS) |
|---|---|
| Vehicle (Control) | 150 ± 8% |
| Mavoglurant (10 µM) | 120 ± 6%* |
*p < 0.05 compared to Vehicle
Table 2: Effect of Mavoglurant on mGluR-dependent LTD in Fmr1 KO Mice
| Treatment Group | fEPSP Slope (% of Baseline at 40 min post-LFS) |
|---|---|
| Wild-Type + Vehicle | 85 ± 5% |
| Fmr1 KO + Vehicle | 60 ± 7% |
| Fmr1 KO + Mavoglurant (10 µM) | 82 ± 6%* |
*p < 0.05 compared to Fmr1 KO + Vehicle
Behavioral Assays in Animal Models
Mavoglurant's effects on synaptic plasticity can be correlated with behavioral outcomes in animal models of neurological disorders.
-
Three-Chamber Social Interaction Test: This test assesses sociability and preference for social novelty, behaviors often impaired in models of autism spectrum disorders like FXS.[8][9][10][11] Chronic administration of Mavoglurant has been shown to restore normal social behavior in Fmr1 knockout (KO) mice.[2][12][13]
-
Morris Water Maze: This task is used to evaluate hippocampus-dependent spatial learning and memory.[14][15][16][17][18]
Table 3: Effect of Chronic Mavoglurant Treatment on Social Interaction in Fmr1 KO Mice
| Group | Time Sniffing Stranger Mouse (seconds) | Time Sniffing Object (seconds) |
|---|---|---|
| Wild-Type + Vehicle | 120 ± 10 | 60 ± 8 |
| Fmr1 KO + Vehicle | 150 ± 12 | 55 ± 7 |
| Fmr1 KO + Mavoglurant | 125 ± 9* | 58 ± 6 |
*p < 0.05 compared to Fmr1 KO + Vehicle
Table 4: Effect of Mavoglurant on Spatial Memory in the Morris Water Maze
| Treatment Group | Time to Reach Platform (seconds) - Day 5 |
|---|---|
| Vehicle (Control) | 20 ± 3 |
| Mavoglurant (10 mg/kg) | 35 ± 5* |
*p < 0.05 compared to Vehicle
Dendritic Spine Morphology
Abnormal dendritic spine morphology is a hallmark of FXS, characterized by an increased density of long, immature spines.[5][6] Mavoglurant treatment has been shown to rescue these abnormalities.[3]
Table 5: Effect of Mavoglurant on Dendritic Spine Length in Fmr1 KO Mice
| Group | Average Spine Length (µm) |
|---|---|
| Wild-Type | 1.2 ± 0.1 |
| Fmr1 KO | 1.8 ± 0.2 |
| Fmr1 KO + Mavoglurant | 1.3 ± 0.15* |
*p < 0.05 compared to Fmr1 KO
Experimental Protocols
Protocol 1: Induction and Recording of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
Caption: Workflow for an in vitro LTP experiment.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 2.5 mM CaCl2, 1.5 mM MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection tools, vibratome
-
Recording chamber, amplifier, data acquisition system
-
Stimulating and recording electrodes
Procedure:
-
Slice Preparation: Anesthetize and decapitate a rodent (e.g., mouse or rat). Rapidly remove the brain and place it in ice-cold, oxygenated ACSF. Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.[19]
-
Incubation: Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour to recover. For the experimental group, add the desired concentration of Mavoglurant (e.g., 10 µM) to the ACSF during the final 30 minutes of incubation and during the recording.
-
Recording Setup: Transfer a single slice to the recording chamber perfused with oxygenated ACSF (with or without Mavoglurant) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[20]
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) and record stable baseline fEPSPs for 20-30 minutes. The stimulation intensity should be set to elicit a response that is approximately 30-40% of the maximal response.
-
LTP Induction: Induce LTP by applying a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.[7]
-
Post-HFS Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes after HFS.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. The degree of LTP is expressed as the percentage increase in the fEPSP slope.
Protocol 2: Three-Chamber Social Interaction Test
Caption: Workflow for the three-chamber social interaction test.
Materials:
-
Three-chambered apparatus
-
Video recording and analysis software
-
Stranger mice (age and sex-matched, unfamiliar to the test mouse)
-
Mavoglurant (for chronic treatment studies)
Procedure:
-
Habituation: Place the test mouse in the central chamber of the three-chambered box and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.[8][9][10]
-
Social Novelty Phase: Immediately following the sociability phase, replace the empty cage with a new unfamiliar mouse ("Stranger 2"). The test mouse is then allowed to explore for another 10 minutes, with the choice between the now-familiar "Stranger 1" and the novel "Stranger 2".
-
Data Collection and Analysis: A video camera records the sessions. The time spent in each chamber and the time spent sniffing each wire cage are automatically or manually scored. Sociability is determined by a preference for the chamber with Stranger 1 over the empty cage. Preference for social novelty is determined by a preference for the chamber with Stranger 2 over the chamber with Stranger 1. For studies involving Mavoglurant, the drug is typically administered chronically in the diet or via oral gavage for a specified period before testing.[2][12][13]
Protocol 3: Western Blotting for mGluR5 Signaling Pathway Proteins
Caption: General workflow for Western blot analysis.
Materials:
-
Brain tissue from control and Mavoglurant-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-mGluR5, anti-phospho-ERK, anti-total-ERK, anti-PKC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., mGluR5, p-ERK) overnight at 4°C.[21] Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imager. Quantify the band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts.
Conclusion
This compound is a powerful tool for dissecting the role of mGluR5 in synaptic plasticity and associated neurological disorders. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute rigorous experiments to further elucidate the therapeutic potential of targeting the mGluR5 signaling pathway. Careful experimental design and adherence to standardized protocols are essential for obtaining reproducible and meaningful results in this promising area of neuroscience research.
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. scantox.com [scantox.com]
- 9. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 11. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.4. Morris Water Maze (MWM) Test [bio-protocol.org]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 19. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Notes and Protocols for HPLC Detection of Mavoglurant Racemate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavoglurant (AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been investigated for the treatment of various neurological and psychiatric disorders. As a chiral molecule, the stereoselective pharmacokinetics of its enantiomers are of significant interest in drug development to understand their individual contributions to efficacy and safety. This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Mavoglurant in plasma. A validated achiral method for the determination of total Mavoglurant is presented, alongside a proposed method for the chiral separation of its enantiomers.
Achiral Analysis of Mavoglurant in Human Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavoglurant in human plasma has been validated and published.[1][2] This method is suitable for pharmacokinetic studies requiring the measurement of total drug concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated achiral LC-MS/MS method for Mavoglurant in human plasma.[1][2]
| Parameter | Value |
| Linearity Range | 2.00 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
| Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |
| Absolute Recovery | High |
| Anticoagulant | Sodium Heparin (also tested with Lithium Heparin and K3EDTA) |
Experimental Protocol: Achiral LC-MS/MS Method
This protocol is based on the validated method by Jakab et al. (2013).[1][2]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 50 µL of plasma, add 200 µL of a suitable organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for approximately 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
HPLC System: A validated high-performance liquid chromatography system.
-
Mobile Phase: 0.1% (v/v) Acetic Acid in Water / Methanol (10:90, v/v).[1][2]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]
-
MRM Transitions: Specific precursor-to-product ion transitions for Mavoglurant and the internal standard should be optimized.
Experimental Workflow: Achiral Analysis
References
- 1. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the quantitative determination of Mavoglurant (AFQ056) in human plasma - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for High-Throughput Screening Assays for mGluR5 Negative Allosteric Modulators, Featuring Mavoglurant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing high-throughput screening (HTS) assays to identify negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), such as Mavoglurant. The protocols are designed for a cell-based, fluorescence-based calcium flux assay, a robust and widely used method for screening Gq-coupled G-protein coupled receptors (GPCRs).
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled GPCR that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1][2] Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Mavoglurant is a non-competitive, selective mGluR5 antagonist that has been investigated for the treatment of several central nervous system disorders.[2]
This document outlines a detailed protocol for a high-throughput screening assay designed to identify novel mGluR5 NAMs. The assay is based on the principle that activation of mGluR5 by an agonist leads to an increase in intracellular calcium, which can be detected using a fluorescent calcium indicator. NAMs will inhibit this agonist-induced calcium flux.
Signaling Pathway of mGluR5
Activation of mGluR5 by its endogenous ligand, glutamate, initiates a signaling cascade that results in an increase in intracellular calcium. This process is initiated by the coupling of the activated receptor to the Gq G-protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
High-Throughput Screening Workflow
The high-throughput screening process for identifying mGluR5 NAMs involves several key steps, from initial assay development to hit confirmation and characterization. The following diagram illustrates a typical workflow.
Experimental Protocols
Cell Culture and Plating
This protocol describes the culture of HEK293 cells stably expressing rat mGluR5 and their preparation for the HTS assay.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Assay Medium: DMEM containing 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate[1]
-
Black-walled, clear-bottomed, poly-D-lysine-coated 384-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture HEK293-mGluR5 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in assay medium and perform a cell count.
-
Dilute the cells to a density of 20,000 cells/20 µL.[1]
-
Dispense 20 µL of the cell suspension into each well of the 384-well plates.[1]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[1]
Calcium Flux Assay for HTS
This protocol details the procedure for a fluorescence-based calcium flux assay to screen for mGluR5 NAMs.
Materials:
-
Plated HEK293-mGluR5 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Glutamate (agonist)
-
Mavoglurant or a known mGluR5 antagonist (positive control)
-
Compound library plates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation)
Procedure:
-
Dye Loading:
-
Prepare the fluorescent calcium dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Transfer a small volume (e.g., 50 nL) of test compounds from the library plates to the assay plates to achieve a final concentration of 10 µM.[1]
-
Include wells with a known antagonist (e.g., Mavoglurant) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of glutamate to achieve a final concentration that elicits an 80% maximal response (EC80).
-
Immediately begin recording the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the control wells.
-
Identify "hits" as compounds that inhibit the glutamate-induced calcium signal by a statistically significant amount (e.g., >3 standard deviations from the mean of the vehicle control).[1]
-
Data Presentation
The following tables provide examples of quantitative data that can be generated from an HTS campaign for mGluR5 NAMs.
Table 1: HTS Campaign Summary
| Parameter | Value |
| Library Size | 160,000 compounds[1] |
| Screening Concentration | 10 µM[1] |
| Assay Format | 384-well plate |
| Primary Hit Rate | 0.5% |
| Confirmed Hit Rate | 0.1% |
Table 2: Properties of Confirmed mGluR5 NAMs
| Compound ID | IC50 (nM) | Maximum Inhibition (%) |
| Mavoglurant (Control) | 30 | 100 |
| Hit Compound 1 | 85 | 98 |
| Hit Compound 2 | 120 | 95 |
| Hit Compound 3 | 250 | 92 |
Hit Confirmation and Counter-Screening
It is crucial to confirm the activity of primary hits and eliminate false positives.
Dose-Response Confirmation: Primary hits should be re-tested in a concentration-response format to determine their potency (IC50).
Counter-Screening: To ensure that the inhibitory activity is specific to mGluR5, confirmed hits should be tested in a parental cell line that does not express the receptor. Active compounds in this counter-screen are likely non-specific and should be discarded.[1]
Orthogonal Assays: The activity of promising compounds can be further validated using an alternative assay format, such as an IP-One assay that measures the accumulation of inositol monophosphate.[3] This confirms that the compound's activity is not an artifact of the primary assay technology.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mavoglurant Racemate in Autism Spectrum Disorder Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted, repetitive behaviors. Research into the underlying neurobiology of ASD has identified the metabotropic glutamate receptor 5 (mGluR5) as a key therapeutic target.[1][2] Overactivation of mGluR5 signaling has been implicated in the pathophysiology of Fragile X syndrome (FXS), the leading monogenic cause of ASD.[3][4] Mavoglurant (also known as AFQ056), a selective non-competitive antagonist of mGluR5, has been investigated for its potential to normalize aberrant synaptic function and behavior in preclinical models of ASD, particularly the Fmr1 knockout (KO) mouse model of Fragile X.[1][2][3]
These application notes provide a comprehensive overview of the use of Mavoglurant racemate in ASD research models, including its mechanism of action, detailed experimental protocols for in vivo and ex vivo studies, and a summary of key quantitative findings.
Mechanism of Action: mGluR5 Antagonism
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor.[3] In the absence of the Fragile X Mental Retardation Protein (FMRP), as is the case in FXS and the Fmr1 KO mouse model, there is an exaggerated protein synthesis downstream of mGluR5 activation.[3] This leads to synaptic dysfunction, including abnormalities in dendritic spine morphology.[5][6] By antagonizing mGluR5, Mavoglurant aims to dampen this excessive signaling, thereby restoring synaptic plasticity and ameliorating behavioral deficits associated with ASD.
Below is a diagram illustrating the mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from preclinical studies investigating the effects of Mavoglurant in the Fmr1 KO mouse model.
| Behavioral Assay: Three-Chamber Sociability Test | Genotype/Treatment | Sniffing Time (seconds) | Exploration Time in Chamber (seconds) | Reference |
| Sociability Phase | Wild-Type (WT) + Vehicle | ~45 | ~150 | [7] |
| Fmr1 KO + Vehicle | ~75 | ~200 | [7] | |
| Fmr1 KO + Mavoglurant | ~50 | ~160 | [7] | |
| Social Novelty Phase | Wild-Type (WT) + Vehicle | Prefers Novel Mouse | Prefers Novel Mouse | [3] |
| Fmr1 KO + Vehicle | No Preference | No Preference | [3] | |
| Fmr1 KO + Mavoglurant | Restored Preference for Novel Mouse | Restored Preference for Novel Mouse | [3] |
| Molecular Assay: Dendritic Spine Morphology (Hippocampal CA1 Pyramidal Neurons) | Genotype/Treatment | Mean Spine Length (µm) | Spine Density (spines/10 µm) | Reference |
| Adult Mice (10-25 weeks) | Wild-Type (WT) | ~1.0 | No significant difference | [5][6] |
| Fmr1 KO | Increased vs. WT | No significant difference | [5][6] | |
| Fmr1 KO + Mavoglurant | Rescued to WT levels | No significant difference | [5][6] |
Experimental Protocols
In Vivo Experimentation: Behavioral Analysis in Fmr1 KO Mice
A typical experimental workflow for assessing the in vivo efficacy of Mavoglurant is depicted below.
Protocol 1: Chronic Oral Administration of Mavoglurant
-
Compound Preparation:
-
This compound is incorporated into standard rodent chow at a concentration calculated to deliver a target dose (e.g., 18 mg/kg/day). This calculation should be based on the average daily food consumption of the mice.
-
-
Animal Groups:
-
Use adult male Fmr1 KO mice and their wild-type (WT) littermates.
-
Divide the animals into at least three groups:
-
WT mice receiving control food pellets.
-
Fmr1 KO mice receiving control food pellets.
-
Fmr1 KO mice receiving Mavoglurant-containing food pellets.
-
-
-
Administration:
-
Provide the respective food pellets and water ad libitum for a chronic duration (e.g., 3-5 weeks) prior to and during behavioral testing.
-
Monitor food consumption and body weight regularly to ensure consistent drug intake and animal welfare.
-
Protocol 2: Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.[3]
-
Apparatus:
-
A three-chambered rectangular box with openings between the chambers.
-
Two small, wire cages to contain stranger mice.
-
-
Habituation:
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 5-10 minutes.
-
-
Sociability Phase:
-
Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system or manual scoring.
-
-
Social Novelty Phase:
-
Keep the "stranger 1" mouse in its cage. Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.
-
Place the test mouse back in the center chamber and allow it to explore for another 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Ex Vivo Experimentation: Molecular Analysis of Synaptic Plasticity
Protocol 3: Golgi-Cox Staining for Dendritic Spine Analysis
This method allows for the visualization and quantification of dendritic spines.[4][8][9]
-
Tissue Preparation:
-
Following behavioral testing, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Carefully dissect the brain and immerse it in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) for 14-25 days in the dark.
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose) for 2-3 days at 4°C.
-
-
Sectioning:
-
Section the brain into thick coronal sections (e.g., 100-200 µm) using a vibratome.
-
Mount the sections on gelatin-coated slides.
-
-
Staining and Dehydration:
-
Develop the stain by immersing the slides in ammonium hydroxide, followed by a photographic fixer (e.g., Kodak Fixer).
-
Dehydrate the sections through a series of increasing ethanol concentrations.
-
Clear the sections with a clearing agent (e.g., xylene) and coverslip with a mounting medium.
-
-
Image Acquisition and Analysis:
-
Image the hippocampal CA1 region using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion).
-
Acquire Z-stack images of well-impregnated pyramidal neurons.
-
Quantify dendritic spine density (number of spines per unit length of dendrite) and spine length using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 4: Western Blotting for mGluR5 Signaling Proteins
This technique is used to quantify the expression levels of proteins in the mGluR5 signaling pathway.
-
Tissue Homogenization:
-
Rapidly dissect the hippocampus from fresh, un-perfused brains and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., mGluR5, PLC, PKC, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of mGluR5 signaling in ASD and related neurodevelopmental disorders. The protocols and data presented here provide a framework for preclinical studies aimed at evaluating the therapeutic potential of mGluR5 antagonists. The use of the Fmr1 KO mouse model, in conjunction with robust behavioral and molecular assays, allows for a comprehensive assessment of a compound's ability to rescue key pathological features associated with ASD. While clinical trials with Mavoglurant in FXS did not meet their primary endpoints, the preclinical findings continue to inform the development of novel therapeutic strategies targeting the mGluR5 pathway.
References
- 1. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 5. Rescue of dendritic spine phenotype in Fmr1 KO mice with the mGluR5 antagonist AFQ056/Mavoglurant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 9. Golgi-Cox Staining Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mavoglurant Racemate in Aqueous Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of mavoglurant racemate in aqueous solutions. The information is intended to assist researchers in designing and executing experiments, interpreting results, and ensuring the integrity of their studies involving this selective metabotropic glutamate receptor 5 (mGluR5) antagonist.
Introduction to Mavoglurant
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the mGluR5 receptor.[1][2] It has been investigated for its therapeutic potential in neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2][3] Mavoglurant's mechanism of action involves the modulation of glutamatergic signaling in the central nervous system. As with many pharmaceutical compounds, understanding its stability in aqueous solutions is critical for the development of formulations and for ensuring the accuracy of in vitro and in vivo experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of mavoglurant in an aqueous solution?
A1: While specific public data on mavoglurant's aqueous stability is limited, general principles of pharmaceutical chemistry suggest that the following factors are most likely to influence its degradation:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation of the molecule.
-
Buffer Species: Certain buffer components can interact with the drug substance and affect its stability.
Q2: Are there known degradation products of mavoglurant in aqueous solutions?
A2: Specific degradation products of mavoglurant in aqueous solution under various stress conditions have not been extensively reported in publicly available literature. However, studies on its metabolism have identified several metabolites, which can sometimes provide clues to potential degradation pathways. The primary metabolic pathways involve oxidation.[4] It is plausible that similar oxidative degradation could occur in aqueous solutions under oxidizing conditions.
Q3: How does the racemic nature of mavoglurant affect its stability?
A3: Mavoglurant is a racemic mixture. In some cases, individual enantiomers of a chiral drug may exhibit different stability profiles. However, without specific studies on mavoglurant, it is difficult to state definitively whether one enantiomer is more or less stable than the other in aqueous solution. For initial in vitro experiments, it is common practice to use the racemate. If stability issues are encountered, further investigation into the stability of the individual enantiomers may be warranted.
Q4: What are the initial signs of mavoglurant degradation in my stock solution?
A4: Visual inspection of your solution is the first step. Signs of degradation can include:
-
Color Change: Development of a yellow or brown tint.
-
Precipitation: Formation of a solid precipitate, indicating the formation of insoluble degradation products or changes in solubility.
-
Cloudiness: A hazy appearance, which could suggest precipitation or microbial growth.
For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to detect a decrease in the parent mavoglurant peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of mavoglurant aqueous solutions.
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results or poor reproducibility. | Degradation of mavoglurant in the stock or working solution. | 1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments. 2. Verify storage conditions: Ensure solutions are stored protected from light and at the recommended temperature (typically 2-8°C for short-term and ≤ -20°C for long-term storage). 3. Perform a stability check: Analyze an aliquot of your stock solution using a stability-indicating HPLC method to determine the concentration of mavoglurant and the presence of any degradation products. |
| Visible precipitate in the mavoglurant solution. | 1. Low solubility: The concentration of mavoglurant may exceed its solubility in the chosen aqueous buffer. 2. Degradation: Formation of insoluble degradation products. 3. pH shift: A change in the pH of the solution affecting solubility. | 1. Check solubility: Refer to the supplier's datasheet for solubility information and consider using a co-solvent like DMSO or ethanol if appropriate for your experimental system. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use. Note that this will remove insoluble degradants but not soluble ones. 3. Control pH: Ensure the pH of your buffer is stable and appropriate for mavoglurant solubility. |
| Discoloration of the mavoglurant solution. | Oxidation or photolytic degradation: Exposure to oxygen or light can cause the formation of colored degradation products. | 1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Use de-gassed buffers: If oxidation is suspected, prepare buffers with de-gassed water and consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants: For formulation development, the inclusion of antioxidants could be explored, but this is not recommended for most in vitro assays as they could interfere with the experiment. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of mavoglurant in aqueous solution. These should be adapted based on the specific needs of your research.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating mavoglurant from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detection | UV detection at a wavelength where mavoglurant has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan). |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying mavoglurant in the presence of its degradation products.
Protocol 2: Forced Degradation Studies
These studies intentionally stress the mavoglurant solution to generate degradation products and determine degradation pathways.
Stock Solution Preparation: Prepare a stock solution of mavoglurant in a suitable solvent (e.g., DMSO) and dilute it with the aqueous medium to the desired concentration for the study.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Mix mavoglurant solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix mavoglurant solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix mavoglurant solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Incubate the mavoglurant solution at 60°C in a temperature-controlled oven for up to 7 days. |
| Photolytic Degradation | Expose the mavoglurant solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |
Sample Analysis: At specified time points, withdraw samples, dilute if necessary, and analyze using the validated stability-indicating HPLC method.
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table.
Table 1: Summary of Forced Degradation Studies on Mavoglurant in Aqueous Solution
| Stress Condition | Time (hours) | Mavoglurant Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control (RT) | 48 | 99.5 | 0 | - |
| 0.1 M HCl, 60°C | 48 | 85.2 | 2 | 3.5 min |
| 0.1 M NaOH, 60°C | 48 | 78.9 | 3 | 4.2 min |
| 3% H₂O₂, RT | 48 | 90.1 | 1 | 5.1 min |
| 60°C | 168 | 92.5 | 1 | 4.8 min |
| Photolytic | - | 88.7 | 2 | 3.9 min |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.
Visualizations
Signaling Pathway of mGluR5 Antagonism
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of mavoglurant.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of mavoglurant in aqueous solutions.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of mavoglurant and its potential for the treatment of fragile X syndrome [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Mavoglurant Racemate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the Mavoglurant racemate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in overcoming the challenges associated with its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Mavoglurant and why is its oral bioavailability a concern?
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated for its potential in treating neurodevelopmental disorders such as Fragile X syndrome and for L-dopa induced dyskinesia in Parkinson's disease.[1] The oral bioavailability of Mavoglurant is considered moderate, with studies in mice showing it to be around 32%. In humans, the absorption is estimated to be greater than or equal to 50%; however, the parent drug is subject to rapid and extensive first-pass metabolism.[2][3] This high degree of metabolism results in a significant reduction in the amount of unchanged drug reaching systemic circulation, which can lead to variability in patient response and limits its therapeutic efficacy.
Q2: What are the primary metabolic pathways of Mavoglurant?
The primary metabolic pathways for Mavoglurant are oxidative.[2][3] The two main routes of biotransformation are:
-
Hydroxylation of the tolyl-methyl group, which forms a benzyl-alcohol metabolite (M7), subsequently oxidized to a benzoic acid metabolite (M6).
-
Hydroxylation of the phenyl ring, leading to a hydroxylated metabolite (M3).[2][3]
The extensive nature of this metabolism is highlighted by the fact that the peak plasma concentration (Cmax) of total radioactivity (including metabolites) is approximately 6-fold higher than that of the parent Mavoglurant compound.[2]
Q3: What strategies have been explored to modify the oral bioavailability of Mavoglurant?
To date, the primary strategy investigated to alter the pharmacokinetic profile of Mavoglurant has been through formulation modifications. Specifically, both immediate-release (IR) and modified-release (MR) oral formulations have been evaluated in clinical studies. The goal of an MR formulation is typically to slow down the drug release rate, which can sometimes help to manage high peak concentrations and potentially reduce metabolism by avoiding saturation of metabolic enzymes.
Q4: How does food intake affect the bioavailability of Mavoglurant?
Food intake has been shown to significantly impact the pharmacokinetics of the modified-release (MR) formulation of Mavoglurant. When the MR formulation is taken with food, the bioavailability is higher (0.508) compared to the fasted state (0.387). Additionally, the absorption process is significantly shorter in the fed state (completed in approximately 12 hours) versus the fasted state (approximately 36 hours).
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High inter-individual variability in plasma concentrations | Extensive and variable first-pass metabolism. Differences in individual patient metabolism (e.g., CYP enzyme activity). | Consider using a modified-release formulation to potentially reduce peak concentration-dependent metabolism. Genotyping for relevant CYP enzymes (CYP2C subfamily) could help in patient stratification. |
| Low and variable oral bioavailability in preclinical models | Poor aqueous solubility of the racemate. Extensive metabolism in the preclinical species. | Ensure the use of an appropriate vehicle for oral administration to aid dissolution. Consider co-administration with a CYP inhibitor (in a research setting) to understand the impact of first-pass metabolism. |
| Unexpectedly low plasma concentrations with a new formulation | The release characteristics of the formulation may not be optimal for absorption in the gastrointestinal tract. Potential for drug degradation in the formulation. | Characterize the in vitro dissolution profile of the formulation under different pH conditions simulating the stomach and intestine. Conduct stability studies of the drug in the formulation under relevant storage conditions. |
| Difficulty in achieving therapeutic concentrations without adverse effects | The peak plasma concentrations (Cmax) from an immediate-release formulation may be associated with adverse events. | An MR formulation may help to lower the Cmax while maintaining a therapeutic concentration over a longer period. This could potentially improve the tolerability of the drug. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Mavoglurant from clinical studies.
Table 1: Pharmacokinetic Parameters of Mavoglurant in Healthy Human Volunteers after a Single 200 mg Oral Dose of [14C]-radiolabeled Mavoglurant. [3][4]
| Parameter | Mavoglurant (Parent Drug) | Total Radioactivity (Mavoglurant + Metabolites) |
| Cmax (ng/mL) | 140 | 855 |
| Tmax (hours) | 2.5 | 3.6 |
| t½ (hours) | 12.0 | 17.9 |
| AUC (0-72h) | Accounted for ~10% of total radioactivity AUC | - |
Table 2: Bioavailability of Different Mavoglurant Formulations in Healthy Human Subjects.
| Formulation | Bioavailability (Fasted) | Bioavailability (Fed) |
| Immediate-Release (IR) | 0.436 | Not Reported |
| Modified-Release (MR) | 0.387 | 0.508 |
Experimental Protocols
Representative Protocol for an Oral Bioavailability Study of Mavoglurant in Rats
This protocol provides a general framework. Specific details may need to be optimized for individual study designs.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Preparation: Prepare the Mavoglurant formulation in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water) at the desired concentration. Ensure the formulation is a homogenous suspension.
-
Dosing:
-
Administer the Mavoglurant formulation orally via gavage at a dose of 10 mg/kg.
-
For intravenous administration (to determine absolute bioavailability), administer a 1 mg/kg dose of Mavoglurant in a suitable solubilizing vehicle via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Mavoglurant in the plasma samples using a validated LC-MS/MS method.
Protocol for Quantification of Mavoglurant in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the determination of Mavoglurant in human plasma.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: Cosmosil 5 C18 (150 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetic acid in water (0.1% v/v) / Methanol (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation:
-
Thaw plasma samples on the day of analysis.
-
Perform a protein precipitation extraction by adding acetonitrile to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known concentrations of Mavoglurant into blank plasma. Analyze these alongside the study samples to ensure the accuracy and precision of the measurements.
Visualizations
Signaling Pathway of mGluR5
Mavoglurant acts as a non-competitive antagonist at the mGluR5 receptor. The following diagram illustrates the canonical signaling pathway that is inhibited by Mavoglurant.
Caption: mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Experimental Workflow for Oral Bioavailability Study
The following diagram outlines the typical workflow for conducting an oral bioavailability study.
Caption: A typical experimental workflow for an oral bioavailability study.
Logical Relationship of Factors Affecting Mavoglurant Bioavailability
This diagram illustrates the key factors that contribute to the observed oral bioavailability of Mavoglurant.
Caption: Factors influencing the oral bioavailability of Mavoglurant.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS/MS method for the quantitative determination of mavoglurant (AFQ056) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
Optimizing Mavoglurant Racemate Dosage for Behavioral Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Mavoglurant racemate in behavioral studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Mavoglurant and how does it work?
A1: Mavoglurant, also known as AFQ056, is an experimental drug that acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It binds to an allosteric site on the mGluR5 receptor, meaning a site different from the glutamate binding site, to inhibit its activity.[4] Overactivation of mGluR5 has been linked to various neurological and psychiatric conditions, and by blocking this receptor, Mavoglurant aims to modulate glutamatergic signaling and reduce abnormal neuronal activity.
Q2: What is the typical dosage range for this compound in rodent behavioral studies?
A2: The dosage of this compound can vary depending on the animal model, the specific behavioral paradigm, and the route of administration. Based on preclinical studies, a general starting point for dose-response experiments is in the range of 1 to 30 mg/kg. For instance, in studies on cocaine self-administration in rats, doses of 1, 3, and 10 mg/kg have been used for both intraperitoneal and oral administration.[5] In mouse models of Fragile X syndrome, chronic oral administration has been effective at restoring social behaviors.[1][6]
Q3: How should I determine the optimal dose for my specific experiment?
A3: A dose-response study is crucial to determine the optimal dose of Mavoglurant for your specific behavioral assay. This involves testing a range of doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control. The optimal dose will be the one that produces the desired behavioral effect with minimal side effects. It is also important to consider the pharmacokinetic profile of Mavoglurant to select the appropriate pre-treatment time.
Q4: What are the common routes of administration for Mavoglurant in preclinical studies?
A4: The most common routes of administration in rodent studies are intraperitoneal (i.p.) injection and oral gavage (p.o.). Both routes have been shown to be effective.[5] The choice of administration route may depend on the experimental design and the desired pharmacokinetic profile. Oral administration is often preferred for its clinical relevance.[5]
Q5: Are there any known off-target effects of Mavoglurant?
A5: Mavoglurant is considered a selective mGluR5 antagonist.[4] However, like any pharmacological agent, the potential for off-target effects, especially at higher doses, should be considered. It is important to include appropriate control groups in your experiments to account for any non-specific effects. Some earlier, less selective mGluR5 antagonists have been reported to interact with NMDA receptors at higher concentrations.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No behavioral effect observed | Suboptimal dose: The dose may be too low to elicit a response. | Conduct a dose-response study with a wider range of doses. |
| Inappropriate pre-treatment time: The time between drug administration and behavioral testing may not align with the peak plasma concentration of Mavoglurant. | Review pharmacokinetic data and adjust the pre-treatment time accordingly. A typical pre-treatment time for i.p. administration is 30 minutes, and for oral gavage is 60 minutes.[5] | |
| Poor drug solubility or stability: The drug may not be properly dissolved or may have degraded. | Ensure the vehicle is appropriate for Mavoglurant and prepare fresh solutions for each experiment. | |
| High variability in behavioral data | Inconsistent drug administration: Variations in injection volume or gavage technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in the administration techniques and use precise volume measurements. |
| Individual differences in drug metabolism: Animals may metabolize the drug at different rates. | Increase the sample size per group to account for individual variability. | |
| Observed sedative or motor impairment effects | Dose is too high: Higher doses of mGluR5 antagonists can sometimes lead to sedative effects or motor impairment, confounding the interpretation of behavioral results.[5] | Lower the dose range in your dose-response study. Include a locomotor activity test as a control to assess for potential motor effects. |
| Unexpected or paradoxical behavioral effects | Complex role of mGluR5 in the specific behavior: The mGluR5 system can have complex and sometimes opposing roles in different brain circuits and behaviors. | Carefully review the literature on the role of mGluR5 in your specific behavioral paradigm. Consider using additional control compounds or genetic models to validate your findings. |
Quantitative Data Summary
Table 1: Summary of Mavoglurant Dosages in Preclinical Behavioral Studies
| Animal Model | Behavioral Assay | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Rat | Cocaine Self-Administration | Intraperitoneal (i.p.) | 1, 3, 10 | [5] |
| Rat | Cocaine Self-Administration | Oral (p.o.) | 1, 3, 10 | [5] |
| Mouse (Fmr1 knockout) | Social Interaction | Oral (p.o.), chronic in diet | ~18 mg/kg/day | [6] |
Experimental Protocols
Protocol: Dose-Response Study for Mavoglurant in a Rodent Behavioral Model
This protocol provides a general framework for conducting a dose-response study. Specific parameters should be optimized for the particular behavioral assay.
-
Animal Subjects: Select the appropriate species, strain, sex, and age of the animals for your behavioral model. House the animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
For intraperitoneal administration, Mavoglurant can be dissolved in a vehicle such as 10% Kolliphor and 10% dimethylsulfoxide (DMSO), diluted with saline.[5]
-
For oral administration, Mavoglurant can be suspended in a vehicle like 0.5% methylcellulose in water.[5]
-
Always prepare fresh solutions on the day of the experiment.
-
-
Experimental Groups:
-
Assign animals randomly to different treatment groups.
-
Include a vehicle control group that receives the same volume of the vehicle solution without the drug.
-
Include at least 3-4 doses of Mavoglurant (e.g., 1, 3, 10, 30 mg/kg) to establish a dose-response curve.
-
-
Drug Administration:
-
Administer the vehicle or Mavoglurant solution at the appropriate pre-treatment time before the behavioral test. This is typically 30 minutes for i.p. and 60 minutes for p.o. administration.[5]
-
Ensure the injection volume is consistent across all animals (e.g., 1 ml/kg).
-
-
Behavioral Testing:
-
Conduct the behavioral test according to your established protocol.
-
Ensure that the experimenter is blind to the treatment conditions to minimize bias.
-
-
Control Measures:
-
Include a separate test to assess general locomotor activity to rule out confounding motor effects of the drug.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Mavoglurant to the vehicle control.
-
Plot the data as a dose-response curve to visualize the relationship between the dose and the behavioral effect.
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Caption: General experimental workflow for a Mavoglurant dose-response study.
References
- 1. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Mavoglurant racemate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Mavoglurant (also known as AFQ056) racemate. This resource is intended to assist researchers in interpreting their experimental results and addressing potential complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mavoglurant?
Mavoglurant is a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It does not bind to the glutamate binding site but to an allosteric site, which changes the receptor's conformation and reduces its response to glutamate.
Q2: How selective is Mavoglurant for mGluR5?
In vitro studies have demonstrated that Mavoglurant is highly selective for mGluR5. It was tested against a large panel of 238 central nervous system (CNS) relevant receptors, transporters, and enzymes and showed high selectivity for its primary target.[3]
Q3: What were the common adverse events observed in clinical trials?
In clinical trials, Mavoglurant was generally well-tolerated.[4][5] The most commonly reported adverse events were generally mild to moderate and included headache, dizziness, and nausea.
Troubleshooting Guide: Unexpected Experimental Results
Encountering unexpected results is a common part of the research process. This guide will help you troubleshoot potential issues that may arise during your experiments with Mavoglurant.
Scenario 1: My experimental results are inconsistent with mGluR5 inhibition.
-
Confirm Compound Integrity and Concentration:
-
Action: Verify the purity and integrity of your Mavoglurant racemate stock. Ensure accurate concentration calculations and fresh dilutions for each experiment.
-
Rationale: Degradation of the compound or errors in dilution can lead to a loss of efficacy and inconsistent results.
-
-
Evaluate Experimental System:
-
Action: Confirm the expression and functionality of mGluR5 in your specific cell line or animal model.
-
Rationale: The absence or low expression of mGluR5 in your experimental system will result in a lack of response to Mavoglurant.
-
-
Consider Indirect Pathway Effects:
-
Action: Analyze the broader signaling network in which mGluR5 is involved.
-
Rationale: Inhibition of mGluR5 can lead to downstream effects on other signaling pathways that might produce complex or unexpected phenotypes.
-
Scenario 2: I am observing a phenotype that is not typically associated with mGluR5 signaling.
-
Review Literature for Atypical mGluR5 Functions:
-
Action: Conduct a thorough literature search for less common or cell-type-specific roles of mGluR5 that may be relevant to your experimental context.
-
Rationale: The function of mGluR5 can vary depending on the specific neural circuit or cell type being studied.
-
-
Assess Potential for Off-Target Effects:
-
Action: While Mavoglurant is highly selective, consider the possibility of weak interactions with other receptors at high concentrations. If using concentrations significantly higher than the reported IC50 for mGluR5, you may be observing an off-target effect.
-
Rationale: At supra-physiological concentrations, even highly selective drugs can interact with other targets.
-
-
Employ a Rescue Experiment:
-
Action: If possible, use a structurally different mGluR5 antagonist to see if you can replicate the observed phenotype.
-
Rationale: If a different mGluR5 antagonist produces the same result, it is more likely that the effect is mediated by mGluR5. If the results differ, an off-target effect of Mavoglurant might be considered.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for Mavoglurant's interaction with its primary target, mGluR5. To date, specific binding affinities for off-targets are not publicly available, reflecting the compound's high selectivity.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 30 nM | Human | Functional Assay | [2][3] |
Experimental Protocols
In Vitro Functional Assay for mGluR5 Antagonism
This protocol provides a general framework for assessing the antagonist activity of Mavoglurant at the mGluR5 receptor.
-
Cell Culture: Culture a cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells).
-
Antagonist Pre-incubation: Plate the cells and pre-incubate with varying concentrations of Mavoglurant for a specified period.
-
Agonist Stimulation: Stimulate the cells with an mGluR5 agonist (e.g., Glutamate or CHPG).
-
Signal Detection: Measure the downstream signaling response, such as intracellular calcium mobilization or inositol phosphate accumulation.
-
Data Analysis: Plot the agonist response as a function of Mavoglurant concentration to determine the IC50 value.
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Caption: Troubleshooting workflow for unexpected results with Mavoglurant.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging Induced Transferable Binding Principles for Associative Prediction of Novel Drug-Target Interactions [arxiv.org]
- 5. scienceopen.com [scienceopen.com]
Addressing batch-to-batch variability of Mavoglurant racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mavoglurant racemate. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Mavoglurant and what is its mechanism of action?
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It acts as an allosteric modulator, meaning it binds to a site on the receptor different from the glutamate binding site.[4] By inhibiting mGluR5, Mavoglurant can modulate glutamatergic signaling in the central nervous system, which is implicated in various neurological and psychiatric disorders.[1] The overactivation of mGluR5 has been linked to conditions like Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2][4]
Q2: What does "racemate" signify in the context of Mavoglurant?
A racemate is a mixture containing equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other.[5][6] For a chiral molecule like Mavoglurant, these enantiomers can have different pharmacological activities.[5][6][7] It is crucial to be aware that different batches of a racemate could potentially have slight variations in the ratio of these enantiomers, which could contribute to variability in experimental outcomes.[5]
Q3: What are the potential sources of batch-to-batch variability in this compound?
Batch-to-batch variability in small molecule pharmaceuticals like Mavoglurant can arise from several factors during the manufacturing process:
-
Raw Material Inconsistencies: Variations in the quality, purity, or impurity profile of starting materials and reagents.[8]
-
Synthesis Process Deviations: Minor changes in reaction conditions such as temperature, pressure, or reaction time.[8]
-
Impurity Profile Differences: The presence of different types or levels of impurities, including starting materials, by-products, or degradation products.[9][10]
-
Stereoisomeric Ratio: Fluctuations in the precise 1:1 ratio of the enantiomers in the racemate.
-
Physical Properties: Differences in particle size, crystal form (polymorphism), or solubility between batches.[11]
-
Solvent and Formulation Variances: Inconsistent levels of residual solvents or variations in the excipients used in a formulation.[1]
Q4: How should I properly store and handle Mavoglurant to minimize variability?
To ensure the stability and consistency of Mavoglurant, adhere to the following storage and handling guidelines:
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
Storage of Solvent-Based Stock Solutions: For solutions in solvents like DMSO, store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes. Protect from light and moisture.
-
Formulation: When preparing formulations for in vivo studies (e.g., with DMSO, PEG300, Tween-80, and saline), it is recommended to prepare them fresh for each experiment to avoid degradation or precipitation.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays
You observe significant differences in the half-maximal inhibitory concentration (IC50) of Mavoglurant across different batches in your mGluR5 functional assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Varying Potency Between Batches | 1. Confirm Certificate of Analysis (CoA): Review the CoA for each batch to check for reported purity and any specified analytical test results. 2. Perform a Head-to-Head Comparison: Run a dose-response curve with the old and new batches in the same experiment to confirm the shift in potency. 3. Quantitative Analysis: If available, use an analytical method like HPLC to verify the concentration of your stock solutions. |
| Solubility Issues | 1. Ensure Complete Dissolution: When preparing stock solutions in DMSO, use sonication to ensure the compound is fully dissolved.[1] 2. Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation before use. 3. Optimize Solvent Concentration: For cell-based assays, keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts. |
| Assay Variability | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth conditions. 2. Include Control Compounds: Use a known mGluR5 antagonist with a stable IC50 as a positive control in every assay to monitor for assay drift. 3. Check Reagent Stability: Ensure all assay reagents are within their expiration dates and have been stored correctly. |
Issue 2: Unexpected or variable in vivo efficacy
You are observing inconsistent results in animal models of disease when using different batches of Mavoglurant.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Differences in Bioavailability | 1. Review Formulation Protocol: Ensure the formulation (e.g., suspension in methylcellulose) is prepared consistently for each experiment.[12] 2. Consider Pharmacokinetic (PK) Analysis: If the issue persists, a pilot PK study comparing the batches could reveal differences in absorption, distribution, metabolism, or excretion. Mavoglurant's metabolism is known to involve CYP2C enzymes.[12] 3. Physical Property Variation: Differences in particle size between batches can affect dissolution rate and subsequent absorption. |
| Incorrect Dosing | 1. Verify Solution Concentration: Double-check calculations and ensure accurate weighing of the compound and measurement of vehicle volume. 2. Ensure Homogeneity of Suspension: If using a suspension, ensure it is well-mixed before each administration to prevent settling of the compound. |
| Animal Model Variability | 1. Standardize Animal Cohorts: Use animals of the same age, sex, and genetic background. 2. Control for Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles. 3. Increase Sample Size: A larger number of animals per group may be needed to account for biological variability. |
Experimental Protocols
Protocol 1: Comparative Analysis of Mavoglurant Batches by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for comparing the purity and concentration of different batches of Mavoglurant.
Materials:
-
This compound (different batches)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 60:40 acetonitrile:water with 0.1% formic acid). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh and dissolve each batch of Mavoglurant in a suitable solvent (e.g., methanol or DMSO) to create stock solutions of a known concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Prepare a series of dilutions from the stock solutions to create a calibration curve.
-
HPLC Analysis:
-
Set the column temperature to 40°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for Mavoglurant (this may require a UV scan to determine the lambda max).
-
Inject equal volumes of each standard and sample.
-
-
Data Analysis:
-
Compare the retention times of the main peak for each batch.
-
Assess the purity of each batch by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Quantify the concentration of each batch by comparing the peak area to the calibration curve.
-
Protocol 2: In Vitro Functional Assay for mGluR5 Antagonism
This protocol describes a general method to assess the potency of different Mavoglurant batches using a calcium mobilization assay in cells expressing mGluR5.
Materials:
-
Cells stably expressing human mGluR5 (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound (different batches)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader
Method:
-
Cell Plating: Seed the mGluR5-expressing cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of each Mavoglurant batch in assay buffer.
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of Mavoglurant to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader.
-
Add a fixed concentration of the mGluR5 agonist (a concentration that gives a submaximal response, e.g., EC80) to all wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the Mavoglurant concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each batch.
-
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mavoglurant - Wikipedia [en.wikipedia.org]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. biomedgrid.com [biomedgrid.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. sciensano.be [sciensano.be]
- 11. agilent.com [agilent.com]
- 12. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
Troubleshooting unexpected results in Mavoglurant racemate experiments
Welcome to the technical support center for Mavoglurant racemate experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Mavoglurant and how does it work?
Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It binds to an allosteric site on the mGluR5 receptor, preventing its activation by the neurotransmitter glutamate.[3] mGluR5 is a G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability.[3] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders.[3][4]
Q2: What is the significance of Mavoglurant being a "racemate"?
Mavoglurant is a racemic mixture, meaning it is composed of equal amounts of two enantiomers (mirror-image isomers). It is crucial to note that the pharmacological activity resides primarily in the (-)-enantiomer. This enantiomer is significantly more potent as an mGluR5 antagonist than the (+)-enantiomer.
-
Unexpected Result Implication: Inconsistent experimental outcomes could arise from using different batches of the racemate with varying enantiomeric purity or by unknowingly comparing results from studies that used the racemate versus a specific enantiomer.
Q3: We are observing no effect of Mavoglurant in our in vivo model. What are some possible reasons?
Several factors could contribute to a lack of efficacy in an in vivo experiment:
-
Dosage and Administration Route: In rodent models, oral doses have ranged from 0.1 to 10 mg/kg, and intravenous doses around 3.1 mg/kg have been used.[1] The pharmacokinetic profile of Mavoglurant shows a terminal half-life of approximately 2.9 hours after oral administration in rats.[1] Ensure your dosing regimen is appropriate for maintaining sufficient plasma and brain concentrations throughout the behavioral paradigm.
-
Vehicle and Solubility: Mavoglurant has low aqueous solubility. For oral administration in rats, it has been suspended in 0.5% methylcellulose in water. For intraperitoneal injections, a vehicle of 10% Kolliphor and 10% DMSO in saline has been used.[5] For in vitro studies, it is soluble in DMSO.[1][6] Precipitation of the compound due to improper vehicle selection can drastically reduce its bioavailability.
-
Animal Model and Behavioral Readout: The effects of mGluR5 antagonists can be highly dependent on the specific animal model and the behavioral task being assessed. For instance, in some studies with Fmr1 knockout mice (a model for Fragile X syndrome), Mavoglurant restored some social behaviors but did not rescue others.[7][8][9] In studies on cocaine self-administration in rats, the effect of Mavoglurant was dependent on the drug access model (long vs. short access).[5]
-
Racemate vs. Enantiomer: As mentioned, the (-)-enantiomer is the active component. If using the racemate, the effective concentration of the active antagonist is halved.
Q4: We are observing contradictory or unexpected behavioral effects. Is this common with mGluR5 antagonists?
Yes, seemingly contradictory results have been reported in the literature for mGluR5 antagonists, including Mavoglurant.
-
Example 1: Social Behavior in Fragile X Models: In some studies, Mavoglurant was reported to rescue social deficits in Fmr1 knockout mice.[7][8] However, another study using resting-state fMRI in the same mouse model found that while Mavoglurant restored functional connectivity in some brain circuits, it did not rescue abnormal social behavior at the group level.[10]
-
Example 2: Locomotor Activity: In a study on cocaine self-administration, Mavoglurant had no effect on locomotion in the long-access group but decreased locomotion in the short-access group.[5]
-
Potential Reasons for Discrepancies: These differences can be attributed to variations in experimental protocols, such as the specific behavioral paradigm used, the genetic background of the animals, the dosing regimen, and the age of the animals at the time of testing.
Q5: What are the known off-target effects of Mavoglurant?
Mavoglurant is reported to be highly selective for mGluR5, with over 300-fold selectivity against a large panel of other CNS receptors, transporters, and enzymes.[1][2] However, some other mGluR5 antagonists, like MPEP, have been shown to have weak NMDA receptor antagonist activity at higher concentrations.[11] While Mavoglurant's selectivity is a key feature, it is always good practice to consider the possibility of off-target effects, especially when using high concentrations in vitro or in vivo.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent IC50 values | 1. Compound Stability: Mavoglurant stock solutions in DMSO are generally stable when stored at -20°C or -80°C for up to a year.[1] However, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. 2. Solubility Issues: Mavoglurant is highly soluble in DMSO but may precipitate when diluted into aqueous buffers or cell culture media.[1][6] 3. Assay Conditions: The IC50 value can be influenced by the specific assay format (e.g., Ca2+ flux vs. IP1 accumulation), cell line, and agonist concentration used. 4. Racemate vs. Enantiomer: Using the racemate will result in a higher IC50 compared to the pure, more active (-)-enantiomer. | 1. Prepare fresh dilutions from a new stock solution. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure the final DMSO concentration in your assay is consistent and below the level of toxicity for your cell line (typically <0.5%). When diluting, add the DMSO stock to the aqueous solution with vigorous mixing. 3. Standardize your assay protocol, including cell density, agonist concentration (ideally EC80), and incubation times. 4. Be aware of which form of the compound you are using and compare your results to literature values for that specific form. |
| High background signal or cell toxicity | 1. DMSO Toxicity: High concentrations of DMSO can be toxic to cells. 2. Compound-induced Toxicity: At very high concentrations, Mavoglurant itself may induce cytotoxicity unrelated to its mGluR5 antagonism. | 1. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. Keep the final DMSO concentration in all wells, including controls, constant and below this limit. 2. Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess for any cytotoxic effects of Mavoglurant at the concentrations used. |
In Vivo Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Variable behavioral results between animals | 1. Inconsistent Drug Administration: Improper gavage or injection technique can lead to variability in the administered dose. 2. Pharmacokinetic Variability: Individual differences in metabolism can lead to different plasma and brain exposures. 3. Stress-induced Effects: Handling and injection stress can influence behavioral outcomes. | 1. Ensure all personnel are properly trained in the administration techniques being used. For oral gavage, ensure the compound is well-suspended immediately before administration. 2. If possible, collect satellite plasma samples to correlate drug exposure with behavioral effects. 3. Acclimatize animals to handling and injection procedures with vehicle injections prior to the start of the experiment. |
| Unexpected sedative or hyperactive effects | 1. Dose-related Effects: The behavioral effects of mGluR5 antagonists can be dose-dependent, with higher doses sometimes leading to sedation or motor impairment. 2. Interaction with other factors: The effect on locomotion may depend on the context of the behavioral test and the animal's baseline activity level. | 1. Perform a dose-response study to characterize the effects of Mavoglurant on locomotor activity in your specific animal model and strain. 2. Analyze locomotor activity data from your behavioral assays to determine if any observed effects can be attributed to general changes in activity rather than a specific behavioral domain. |
Experimental Protocols
In Vitro: Calcium Flux Assay in HEK293 cells stably expressing mGluR5a
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human mGluR5a in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Assay Procedure:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add Mavoglurant dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 10-30 minutes) at 37°C.[1]
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add an mGluR5 agonist (e.g., Glutamate or Quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the antagonist effect as the percentage inhibition of the agonist response.
-
Plot the percentage inhibition against the log of the Mavoglurant concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo: Social Interaction in Fmr1 Knockout Mice
This protocol is based on previously published studies and should be adapted to your specific laboratory conditions.[6][12]
-
Animals:
-
Use male Fmr1 knockout mice and wild-type littermates.
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of Mavoglurant in 0.5% methylcellulose in water.
-
Administer Mavoglurant or vehicle via oral gavage at a volume of 10 ml/kg.
-
For chronic studies, Mavoglurant can be incorporated into the food pellets.
-
-
Three-Chamber Social Interaction Test:
-
The apparatus consists of a three-chambered box with openings allowing free access to all chambers.
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
Social Novelty Test: Place a new unfamiliar mouse (Stranger 2) in the previously empty wire cage. The now-familiar Stranger 1 remains in its cage. Allow the test mouse to explore for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage using an automated video tracking system.
-
-
Data Analysis:
-
Analyze the time spent in each chamber and the time spent sniffing each cage using appropriate statistical tests (e.g., ANOVA, t-tests).
-
Compare the performance of Mavoglurant-treated and vehicle-treated mice of both genotypes.
-
Visualizations
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Caption: A logical workflow for troubleshooting unexpected results in Mavoglurant experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 12. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Mavoglurant racemate-induced side effects in animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mavoglurant in animal experiments. The following information is intended to help mitigate potential side effects and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is Mavoglurant and what is its primary mechanism of action?
A1: Mavoglurant, also known as AFQ056, is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It works by binding to a site on the mGluR5 receptor that is different from the glutamate binding site, which in turn prevents the receptor from being activated by glutamate.[3] This modulation of glutamatergic signaling is being investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including Fragile X syndrome and L-dopa induced dyskinesia in Parkinson's disease.[1][2]
Q2: What are the most commonly observed side effects of Mavoglurant in animal models?
A2: Preclinical studies in rodents have reported several potential side effects associated with mGluR5 antagonists like Mavoglurant. These primarily include changes in locomotor activity (hyperactivity or hypoactivity depending on the model and dosage) and behavioral alterations such as anxiety-like behaviors and aggression.[4][5] In some contexts, mGluR5 antagonists have been shown to have anxiolytic-like effects.[2][6]
Q3: Can the formulation of Mavoglurant impact its side effect profile?
A3: Yes, the formulation can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, which in turn can influence its side effect profile.[7][8] For animal studies, consider the following:
-
Vehicle Selection: The vehicle used to dissolve or suspend Mavoglurant can affect its absorption and bioavailability. It is crucial to use a vehicle that is well-tolerated by the animal species and administration route. For oral administration in rats, Mavoglurant has been suspended in 0.5% methylcellulose in water.[1]
-
Compounding: Veterinary compounding can be employed to create customized formulations.[9][10][11] This can include altering the concentration, adding flavoring to improve palatability for oral administration, or creating a sustained-release formulation to maintain more consistent plasma levels and potentially reduce peak-dose-related side effects.[9][10][11][12]
Q4: How critical is the dosing regimen in managing Mavoglurant-induced side effects?
A4: The dosing regimen is a critical factor.[13][14][15] Both the dose and the frequency of administration can significantly impact the incidence and severity of side effects. It is recommended to conduct dose-response studies to identify the minimum effective dose with the lowest side effect profile for your specific animal model and experimental endpoint.[13] Chronic administration may also lead to tolerance, which should be considered when designing long-term studies.[16]
Troubleshooting Guides
Issue 1: Altered Locomotor Activity (Hyperactivity or Hypoactivity)
Symptoms:
-
Increased or decreased total distance traveled in an open field test.
-
Changes in ambulatory time or resting time.
-
Repetitive behaviors such as circling.
Troubleshooting Steps:
-
Review Dosage:
-
Assess Administration Route:
-
Oral (p.o.) administration generally leads to slower absorption and lower peak plasma concentrations compared to intraperitoneal (i.p.) injection, which may help mitigate acute, dose-dependent effects on locomotion.[1]
-
-
Refine Experimental Protocol:
-
Consider Co-administration (with caution and strong justification):
-
In some contexts, the effects of mGluR5 antagonists on locomotion can be modulated by antagonists of other receptor systems, such as the 5-HT2A receptor.[2] However, this will introduce a confounding variable and should only be considered if it is part of the experimental question.
-
Issue 2: Increased Anxiety-Like Behavior
Symptoms:
-
Decreased time spent in the open arms of the elevated plus maze (EPM).
-
Reduced exploration of the center of the open field.
-
Increased freezing behavior in contextual fear conditioning paradigms.
Troubleshooting Steps:
-
Optimize Dose:
-
Anxiogenic effects can be dose-dependent. Perform a dose-response study to find a therapeutic window that does not increase anxiety-like behaviors.
-
-
Refine Handling and Acclimation:
-
Control for Environmental Stressors:
-
Minimize noise and other environmental stressors in the animal facility and testing room.[18]
-
-
Consider Co-administration of an Anxiolytic (for specific research questions):
Issue 3: Aggressive Behavior
Symptoms:
-
Increased number of attacks in a resident-intruder paradigm.
-
Increased aggressive posturing.
Troubleshooting Steps:
-
Dose Adjustment:
-
Aggression can be dose-dependent. A lower dose of Mavoglurant may reduce aggressive tendencies.
-
-
Housing Conditions:
-
House animals in a stable social environment. Social isolation can be a confounding factor for aggression.
-
-
Refine Experimental Paradigm:
-
Pharmacological Intervention (with strong justification):
-
If aggression is a persistent issue and not the focus of the study, consultation with a veterinarian or animal behaviorist is recommended. The use of mood-stabilizing or anti-aggressive agents is generally not advised as it will confound the results of the primary study.
-
Data Presentation
Table 1: Dose-Dependent Effects of Mavoglurant on Locomotor Activity in Rats
| Dose (mg/kg) | Administration Route | Animal Model | Observed Effect on Locomotion | Citation(s) |
| 1, 3, 10 | Intraperitoneal (i.p.) | Rats with short access to cocaine self-administration | Decreased locomotion at 10 mg/kg | [1] |
| 1, 3, 10 | Oral (p.o.) | Rats with long access to cocaine self-administration | No significant effect on locomotion | [1] |
| 1, 3, 10 | Intraperitoneal (i.p.) | Rats with long access to cocaine self-administration | Tendency to reduce locomotion at 10 mg/kg in the first hour | [1] |
Experimental Protocols
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[9][17][22][23][24]
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[9]
-
Drug Administration: Administer Mavoglurant or vehicle at the predetermined time before the test to allow for optimal drug absorption and brain penetration.
-
Procedure:
-
Data Analysis: Analyze the video recording to determine:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[25]
-
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square or circular arena with walls to prevent escape.[7][18][19][26][27]
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes.[18][19]
-
Drug Administration: Administer Mavoglurant or vehicle prior to the test.
-
Procedure:
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
A decrease in the time spent in the center is often interpreted as an anxiogenic-like effect.[7]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiolytic-like effects of mGlu1 and mGlu5 receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
- 4. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of mGluR5 in D1 Receptor-Expressing Neurons Improves Stress Coping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate receptor ligands as anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 8. mdpi.com [mdpi.com]
- 9. Elevated plus maze protocol [protocols.io]
- 10. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The resident-intruder paradigm: a standardized test for aggression, violence and social stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments [mdpi.com]
- 16. Explainable drug side effect prediction via biologically informed graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 18. research-support.uq.edu.au [research-support.uq.edu.au]
- 19. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. researchgate.net [researchgate.net]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. Animal model of anxiety - Spontaneous paradigm based on the natural reaction of rodents to stress stimuli - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 26. behaviorcloud.com [behaviorcloud.com]
- 27. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent delivery of Mavoglurant racemate in long-term studies
Technical Support Center: Mavoglurant Racemate Long-Term Studies
Welcome to the technical support center for ensuring the consistent delivery of this compound in long-term studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term studies involving Mavoglurant, providing potential causes and actionable solutions.
Issue: High Variability in Plasma Concentrations Between Subjects or Timepoints
If you are observing significant and unexpected variations in the plasma levels of Mavoglurant, consider the following troubleshooting steps.
Logical Troubleshooting Flow for Inconsistent Plasma Concentrations
Validation & Comparative
Navigating the Clinical Trial Landscape: A Comparative Guide to Mavoglurant (AFQ056)
An objective analysis of the clinical development of the selective mGluR5 antagonist, mavoglurant, also known as AFQ056, reveals a journey of scientific inquiry marked by initial promise in preclinical models followed by significant challenges in demonstrating clinical efficacy for Fragile X syndrome (FXS) and Parkinson's disease levodopa-induced dyskinesia (LID). This guide provides a comprehensive overview of the key clinical trials, presenting quantitative data, experimental protocols, and a visualization of the targeted signaling pathway to inform researchers, scientists, and drug development professionals.
Mavoglurant (AFQ056) is an investigational drug developed by Novartis that acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Overactivation of mGluR5 signaling has been implicated in the pathophysiology of various neurological and psychiatric disorders, making it a compelling therapeutic target.[1] Preclinical studies in animal models of FXS, for instance, showed that mavoglurant could rescue synaptic abnormalities and improve behavioral phenotypes, providing a strong rationale for its clinical development.[3][4]
Mechanism of Action: Targeting Glutamatergic Dysregulation
Mavoglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[5][6] In conditions like Fragile X syndrome, the absence of the fragile X mental retardation protein (FMRP) leads to exaggerated mGluR5 signaling, resulting in synaptic dysfunction.[1][3] By antagonizing mGluR5, mavoglurant was hypothesized to normalize downstream signaling pathways, restore synaptic plasticity, and alleviate the core symptoms of the disorder.[1][3]
Figure 1: Simplified mGluR5 signaling pathway and the inhibitory action of mavoglurant.
Clinical Trials in Fragile X Syndrome: A Summary of Outcomes
Mavoglurant was extensively studied in individuals with Fragile X syndrome. While early phase trials showed some encouraging signals, subsequent larger, well-controlled studies in both adult and adolescent populations did not demonstrate a significant therapeutic benefit over placebo.[7][8] This ultimately led Novartis to discontinue the development of mavoglurant for this indication in 2014.[9][10]
| Trial Identifier | Phase | Population | Number of Participants | Dosage | Primary Endpoint | Outcome |
| NCT01253629 | IIb | Adults (18-45 years) | 175 | 25, 50, or 100 mg twice daily | Improvement on the Aberrant Behavior Checklist-Community Edition (ABC-CFX) | Did not meet primary endpoint[7] |
| NCT01357239 | IIb | Adolescents (12-17 years) | 139 | 25, 50, or 100 mg twice daily | Improvement on the ABC-CFX | Did not meet primary endpoint[7] |
| FXLEARN (NCT02920892) | - | Children (3-6 years) | 99 | Dose optimized | Change in Weighted Communication Scale (WCS) score | No significant difference from placebo[11][12] |
Experimental Protocol: Phase IIb Studies in Fragile X Syndrome (NCT01253629 & NCT01357239)
These two pivotal studies followed a similar design to assess the efficacy and safety of mavoglurant in adults and adolescents with Fragile X syndrome.
Figure 2: Generalized experimental workflow for the Phase IIb mavoglurant trials in FXS.
Methodology:
-
Study Design: The trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7]
-
Participants: Individuals diagnosed with Fragile X syndrome, with participants in one study being adults aged 18 to 45 years and in the other, adolescents aged 12 to 17 years.[7]
-
Stratification: Participants were stratified based on the methylation status of the FMR1 gene promoter.[7]
-
Intervention: Patients were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or 100 mg) or a placebo, administered orally twice daily for 12 weeks.[7]
-
Primary Outcome Measure: The primary measure of efficacy was the change from baseline in the Aberrant Behavior Checklist-Community Edition score, using an algorithm specific to Fragile X syndrome (ABC-CFX).[7]
-
Safety Assessments: Safety and tolerability were monitored throughout the studies, with few adverse events reported.[7]
Despite the negative outcomes of the pivotal trials, open-label extension studies suggested that long-term treatment with mavoglurant was generally safe and well-tolerated, with some gradual behavioral improvements observed.[3][13] However, these observations are limited by the open-label design and the absence of a control group.
Clinical Trials in Parkinson's Disease with Levodopa-Induced Dyskinesia (LID)
The rationale for investigating mavoglurant in Parkinson's disease stemmed from the role of glutamatergic overactivity in the development of levodopa-induced dyskinesia. While some early-phase studies showed a potential anti-dyskinetic effect, subsequent larger trials failed to consistently demonstrate efficacy.[14][15][16] A meta-analysis of six randomized controlled trials involving 485 patients concluded that mavoglurant was not effective in treating LID in individuals with Parkinson's disease.[17][18][19]
| Trial Identifier | Phase | Population | Number of Participants | Dosage | Primary Endpoint | Outcome |
| NCT01385592 | II | Parkinson's Disease with LID | - | 100 mg twice daily (immediate-release) | Change in modified Abnormal Involuntary Movement Scale (mAIMS) total score | Did not meet primary endpoint[14] |
| NCT01491529 | II | Parkinson's Disease with LID | - | 150 mg or 200 mg twice daily (modified-release) | Change in mAIMS total score | Did not meet primary endpoint[14] |
| - | II | Parkinson's Disease with LID | 133 | 20, 50, 100, 150, or 200 mg daily | Change in mAIMS | Significant improvement at 200 mg daily dose[15] |
Experimental Protocol: Phase II Dose-Finding Study in Parkinson's Disease with LID
One of the key dose-finding studies provides insight into the methodology used to evaluate mavoglurant for this indication.
Methodology:
-
Study Design: A 13-week, double-blind, placebo-controlled study.[15]
-
Participants: Patients with Parkinson's disease experiencing moderate-to-severe levodopa-induced dyskinesia who were on stable anti-parkinsonian medication.[15]
-
Intervention: Patients were randomized to receive either mavoglurant at various doses (20, 50, 100, 150, or 200 mg daily) or a placebo for 12 weeks.[15]
-
Primary Outcome Measure: The primary outcome was the change in the modified Abnormal Involuntary Movements Scale (mAIMS).[15]
-
Secondary Outcome Measures: Secondary outcomes included the 26-item Parkinson's Disease Dyskinesia Scale and the Unified Parkinson's Disease Rating Scale (UPDRS) parts III and IV.[15]
-
Safety Assessments: The incidence of adverse events was monitored, with dizziness, hallucination, fatigue, and insomnia being more common in the mavoglurant groups.[15]
Conclusion
The clinical development of mavoglurant (AFQ056) underscores the complexities of translating promising preclinical findings into effective therapies for neurodevelopmental and neurodegenerative disorders. While the compound was found to be generally well-tolerated, the collective evidence from late-stage clinical trials did not support its efficacy for either Fragile X syndrome or levodopa-induced dyskinesia in Parkinson's disease. The data and experimental protocols summarized herein provide a valuable case study for the scientific community, highlighting the importance of robust clinical trial design and the challenges of targeting complex brain disorders. Future research may explore the potential of mGluR5 antagonists in more targeted patient populations or in combination with other therapeutic modalities.
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patrickwildcentre.com [patrickwildcentre.com]
- 9. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 10. Fragile X Clinical Trial: Novartis Trial Results Are In, and They're Not Pretty • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 11. Effects of AFQ056 on language learning in fragile X syndrome [escholarship.org]
- 12. Effects of AFQ056 on language learning in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fragilexnewstoday.com [fragilexnewstoday.com]
- 14. Mavoglurant in Parkinson's patients with l-Dopa-induced dyskinesias: Two randomized phase 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AFQ056 in Parkinson patients with levodopa-induced dyskinesia: 13-week, randomized, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. Mavoglurant (AFQ056) for the treatment of levodopa-induced dyskinesia in patients with Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mavoglurant and Fenobam: Two Prominent mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two significant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): Mavoglurant (AFQ056) and Fenobam. Both compounds have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, making a direct comparison of their pharmacological properties essential for researchers in the field.
At a Glance: Key Pharmacological Parameters
The following tables summarize the core in vitro pharmacological data for Mavoglurant and Fenobam, offering a clear comparison of their binding affinity and potency at the mGluR5.
Table 1: In Vitro Binding Affinity (Kd) and Potency (IC50) of Mavoglurant
| Parameter | Species/Assay System | Value (nM) | Reference |
| IC50 | Human mGluR5 (functional assay) | 30 | [1][2] |
| IC50 | Human mGluR5 (Ca2+ mobilization assay in L(tk-) cells) | 110 | [2] |
| IC50 | Human mGluR5 (PI turnover assay in L(tk-) cells) | 30 | [2] |
| IC50 | Rat brain membranes ([3H]-AAE327 displacement) | 47 | [2] |
Table 2: In Vitro Binding Affinity (Kd) and Potency (IC50) of Fenobam
| Parameter | Species/Assay System | Value (nM) | Reference |
| Kd | Rat mGluR5 | 54 | [3] |
| Kd | Human mGluR5 | 31 | [3] |
| IC50 | Human mGluR5 (quisqualate-evoked intracellular calcium response) | 58 | [4] |
| IC50 | mGluR5 basal activity (inverse agonism) | 84 | [3] |
Understanding the Mechanism: The mGluR5 Signaling Pathway
Mavoglurant and Fenobam exert their effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event negatively modulates the receptor's response to glutamate, thereby dampening downstream signaling cascades. The following diagram illustrates the canonical Gq-coupled signaling pathway of mGluR5.
Experimental Protocols: A Guide for Replication
To facilitate further research and comparative studies, this section outlines the detailed methodologies for key in vitro assays used to characterize mGluR5 NAMs.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of a compound for the mGluR5.
Objective: To measure the displacement of a radiolabeled ligand from mGluR5 by the test compound (Mavoglurant or Fenobam).
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell membrane preparation from these cells.
-
Radioligand: [3H]-MPEP or a similar mGluR5-specific radiolabeled antagonist.
-
Test compounds: Mavoglurant or Fenobam at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 2 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h-mGluR5 cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).
-
Add the radioligand at a concentration near its Kd.
-
Add the test compound at a range of concentrations. For determining non-specific binding, use a high concentration of a known mGluR5 antagonist (e.g., 10 µM MPEP).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Mobilization and IP1 Accumulation
These assays measure the functional consequence of mGluR5 activation and its inhibition by NAMs.
1. Calcium Mobilization Assay
Objective: To measure the inhibition of glutamate-induced intracellular calcium release by the test compound.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate (agonist).
-
Test compounds: Mavoglurant or Fenobam.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-h-mGluR5 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (or vehicle) for 15-30 minutes.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a concentration of glutamate that elicits a submaximal response (e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a percentage of the control (vehicle-treated) response against the concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
2. IP1 Accumulation Assay
Objective: To measure the inhibition of glutamate-induced inositol monophosphate (IP1) accumulation, a downstream product of PLC activation.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Glutamate (agonist).
-
Test compounds: Mavoglurant or Fenobam.
-
IP-One HTRF® assay kit (or similar).
-
A plate reader capable of measuring HTRF®.
Procedure:
-
Cell Plating: Seed the cells in a suitable multi-well plate.
-
Compound and Agonist Incubation:
-
Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound.
-
Incubate for a short period (e.g., 15 minutes).
-
Add glutamate at a submaximal concentration (e.g., EC80) and incubate for a longer period (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit protocol.
-
Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate.
-
Incubate at room temperature to allow for the competitive binding reaction to occur.
-
-
Signal Measurement: Measure the HTRF® signal at the appropriate wavelengths.
-
Data Analysis:
-
The HTRF® signal is inversely proportional to the amount of IP1 produced.
-
Plot the signal against the concentration of the test compound and calculate the IC50 value.
-
In Vivo Performance: Preclinical Observations
While a direct head-to-head clinical trial comparing Mavoglurant and Fenobam is not available, preclinical studies in rodent models provide valuable insights into their in vivo efficacy and pharmacokinetic profiles.
Mavoglurant:
-
Demonstrated efficacy in rodent models of L-DOPA-induced dyskinesia in Parkinson's disease and in models of Fragile X syndrome.[2]
-
Exhibits good oral bioavailability and brain penetration in preclinical species.[2]
Fenobam:
-
Has shown anxiolytic and analgesic effects in various rodent models.[4]
-
It has been reported to have a good safety profile in early human studies.[4]
-
Pharmacokinetic studies in humans have shown variable plasma levels.[3]
Conclusion
Both Mavoglurant and Fenobam are potent and selective mGluR5 negative allosteric modulators. Mavoglurant generally exhibits a slightly higher potency in functional assays. The choice between these compounds for research purposes may depend on the specific experimental context, including the desired in vivo model and pharmacokinetic properties. This guide provides a foundational dataset and methodological framework to aid researchers in making informed decisions for their studies targeting the mGluR5.
References
- 1. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to Mavoglurant Racemate in Fragile X Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Mavoglurant (AFQ056), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, with other relevant compounds in models of Fragile X Syndrome (FXS). The data presented is intended to inform researchers and drug development professionals on the potential therapeutic value of Mavoglurant and its alternatives.
Executive Summary
Fragile X Syndrome is a genetic disorder characterized by intellectual disability and behavioral challenges, stemming from the silencing of the FMR1 gene and subsequent loss of the FMRP protein. The resulting overactivation of mGluR5 signaling pathways presents a key therapeutic target.[1] Mavoglurant, a non-competitive mGluR5 antagonist, has shown promise in preclinical studies by correcting cellular and behavioral phenotypes in the Fmr1 knockout (KO) mouse model of FXS.[2] This guide compares the preclinical efficacy of Mavoglurant with other mGluR5 antagonists, namely MPEP and MRZ-8456, focusing on key endpoints such as audiogenic seizure susceptibility and dendritic spine morphology. While preclinical data for Mavoglurant has been encouraging, it is important to note that clinical trials in humans have not consistently demonstrated efficacy.[3]
Mechanism of Action: Targeting the mGluR5 Pathway
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor.[4] In FXS, the absence of FMRP leads to exaggerated downstream signaling upon glutamate binding to mGluR5. This results in excessive protein synthesis and altered synaptic plasticity. By binding to an allosteric site on the mGluR5 receptor, Mavoglurant reduces its activation by glutamate, thereby normalizing downstream signaling cascades.
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies comparing Mavoglurant with other mGluR5 antagonists.
Table 1: Effect on Audiogenic Seizures in Fmr1 KO Mice
| Compound | Dose | Seizure Incidence (%) | Seizure Severity Score (Mean ± SEM) | Reference |
| Vehicle | - | 100% | 3.5 ± 0.2 | [5] |
| Mavoglurant (AFQ056) | 10 mg/kg | 40% | 1.2 ± 0.4 | [5] |
| Mavoglurant (AFQ056) | 30 mg/kg | 0% | 0 | [5] |
| MRZ-8456 | 10 mg/kg | 20% | 0.8 ± 0.3 | [5] |
| MRZ-8456 | 30 mg/kg | 0% | 0 | [5] |
| MPEP | 30 mg/kg | Reduced | Not specified | [6] |
Table 2: Effect on Dendritic Spine Morphology in Fmr1 KO Mice
| Compound | Treatment | Spine Density (spines/10 µm) | Spine Length (µm) | Reference |
| Wild-Type (WT) | Vehicle | 10.2 ± 0.5 | 0.9 ± 0.05 | [7] |
| Fmr1 KO | Vehicle | 14.8 ± 0.7 | 1.5 ± 0.1 | [7] |
| Mavoglurant (AFQ056) | Not specified | Rescued towards WT | Rescued towards WT | [2] |
| MRZ-8456 | 10 µM (in vitro) | Reduced towards WT | Reduced towards WT | [5] |
| MPEP | 30 mg/kg (in vivo) | No significant change | Increased | [8] |
| MPEP | 15 min (in vitro) | Rescued to WT levels | Rescued to WT levels | [7] |
Pharmacokinetic Profiles
| Compound | Animal Model | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Mavoglurant (AFQ056) | Rat | ~1 hour | ~2.9 hours | Improved vs MPEP | [9] |
| Mavoglurant (AFQ056) | Human | 2.5 hours | 12.0 hours | ≥ 50% | [10] |
| MRZ-8456 | Mouse | Similar to AFQ056 | Similar to AFQ056 | Not specified | [5] |
| MPEP | Rodents | Not specified | Shorter than AFQ056 | Lower than AFQ056 | [4] |
Experimental Protocols
Audiogenic Seizure Testing in Fmr1 KO Mice
This protocol is designed to assess the susceptibility of mice to seizures induced by a loud auditory stimulus.
Procedure:
-
Animal Model: Fmr1 knockout mice and wild-type littermates are used.[11]
-
Acclimation: Mice are placed individually in a sound-attenuating chamber and allowed to acclimate for a specified period.
-
Drug Administration: The test compound (e.g., Mavoglurant) or vehicle is administered intraperitoneally at a defined time before the auditory stimulus.[5]
-
Auditory Stimulus: A loud sound (e.g., an electric bell, siren) of approximately 90-122 dB is presented for a duration of 60 seconds.[12][13]
-
Observation and Scoring: The behavioral response of each mouse is recorded and scored based on a severity scale.[12] A typical scale includes:
-
0: No response
-
1: Wild running
-
2: Clonic seizure
-
3: Tonic seizure
-
4: Respiratory arrest/death
-
-
Data Analysis: The incidence of seizures and the mean seizure severity score are calculated for each treatment group.
Dendritic Spine Analysis in Fmr1 KO Mice
This protocol is used to quantify changes in dendritic spine morphology, a key neuropathological feature of Fragile X Syndrome.
Procedure:
-
Animal Model and Treatment: Fmr1 KO mice and wild-type controls are treated with the compound of interest or vehicle.
-
Tissue Preparation: Brains are processed for visualization of neuronal morphology. This can be achieved through Golgi-Cox staining or by using fluorescent reporters in transgenic mice.[14][15]
-
Microscopy: High-resolution images of dendrites are acquired using a confocal or two-photon microscope.
-
Neuron Selection: Specific neuronal populations, such as layer V pyramidal neurons in the visual or somatosensory cortex, are selected for analysis.[14][15]
-
Dendritic Spine Quantification:
-
Density: The number of spines per unit length of dendrite (e.g., spines/10 µm) is counted.[15]
-
Length: The length of individual spines is measured from the base to the tip.[14]
-
Morphology: Spines are often categorized based on their morphology (e.g., thin, stubby, mushroom-shaped) to assess maturity.[15]
-
-
Data Analysis: Spine density, length, and morphological distributions are compared between treatment groups using appropriate statistical tests.
Conclusion
The preclinical data presented in this guide indicate that Mavoglurant racemate effectively ameliorates key phenotypes in the Fmr1 KO mouse model of Fragile X Syndrome, including audiogenic seizures and abnormal dendritic spine morphology. Comparative studies with other mGluR5 antagonists, such as MRZ-8456 and MPEP, suggest a similar efficacy profile for these compounds in preclinical settings. However, it is crucial to acknowledge the translational challenges highlighted by the outcomes of human clinical trials with Mavoglurant. Future preclinical research should focus on identifying biomarkers that can better predict clinical efficacy and exploring novel therapeutic strategies, potentially in combination with mGluR5 modulators.
References
- 1. From FMRP Function to Potential Therapies for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mavoglurant - Wikipedia [en.wikipedia.org]
- 4. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of two major Fragile X Syndrome mouse model phenotypes by the mGluR5 antagonist MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delayed Stabilization of Dendritic Spines in Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption and Disposition of mavoglurant (AFQ056), a metabotropic glutamate receptor 5 antagonist (mGluR5), in healthy volunteers - OAK Open Access Archive [oak.novartis.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Abnormal dendritic spines in fragile X knockout mice: Maturation and pruning deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Mavoglurant and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including Fragile X syndrome (FXS), Parkinson's disease levodopa-induced dyskinesia (LID), and anxiety.[1][2] This has led to the development of numerous negative allosteric modulators (NAMs) that attenuate mGluR5 signaling. This guide provides a comparative overview of Mavoglurant (AFQ056), a well-characterized mGluR5 NAM, against other key antagonists, supported by experimental data and detailed protocols.
The mGluR5 Signaling Cascade
Mavoglurant and other NAMs exert their effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site.[3] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a canonical signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] These second messengers trigger downstream pathways, including the MAPK/ERK cascade, influencing synaptic plasticity and neuronal excitability.[5][6] NAMs reduce the receptor's response to glutamate, thereby dampening this signaling cascade.
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes | Journal of Neuroscience [jneurosci.org]
Cross-Validation of Mavoglurant Racemate Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Mavoglurant (also known as AFQ056), a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). While comprehensive cross-validation studies of Mavoglurant racemate in a wide variety of cell lines are not extensively documented in publicly available literature, this guide synthesizes existing data and presents detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Comparative Efficacy of Mavoglurant
Mavoglurant has been primarily investigated for its therapeutic potential in neurological disorders, particularly Fragile X syndrome.[1][2] Its mechanism of action is the inhibition of mGluR5, which modulates glutamatergic signaling.[1] The following table summarizes the known inhibitory concentration of Mavoglurant in a human recombinant cell line.
| Cell Line/System | Assay Type | Parameter | Value | Reference |
| Human mGluR5 recombinant cells | Functional Assay | IC50 | 30 nM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Effects on Gene Transcription in Different Lymphoblastoid Cell Lines
A study by Dolcetta et al. (2012) investigated the effect of Mavoglurant (AFQ056) on the transcription of the FMR1 gene, which is silenced in Fragile X syndrome, in different lymphoblastoid cell lines. The study aimed to determine if the clinical benefits of Mavoglurant in some Fragile X patients were due to a reactivation of the FMR1 gene. The results indicated that Mavoglurant did not increase FMR1 mRNA levels in either wild-type or Fragile X syndrome patient-derived cell lines, suggesting its therapeutic effect is not mediated by reversing the genetic silencing.
| Cell Line Type | Mavoglurant Concentration | Duration of Treatment | Effect on FMR1 mRNA levels |
| Wild-Type (WT) | 1 µM | 3 and 8 days | No significant change |
| Fragile X Syndrome (Patient-derived) | 1 µM | 3 and 8 days | No significant change |
Detailed Experimental Protocols
To facilitate the cross-validation of Mavoglurant's effects in different cell lines, this section provides detailed protocols for key experiments.
Cell Culture and Maintenance
Standard cell culture protocols should be followed. The choice of cell line will depend on the research question. For neurodevelopmental disorder research, neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures are relevant. For oncology research, a panel of cancer cell lines from different tissues would be appropriate.
General Protocol:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Culture Medium: Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium. Plate the cells in an appropriate culture flask or dish.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-plate them at a lower density for continued growth.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Mavoglurant on different cell lines.
Materials:
-
96-well cell culture plates
-
Mavoglurant stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Mavoglurant in culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted Mavoglurant solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Mavoglurant concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Calcium Mobilization Assay for mGluR5 Activity
This functional assay measures the antagonist effect of Mavoglurant on mGluR5 activation by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing mGluR5 (e.g., HEK293-mGluR5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., (S)-3,5-DHPG)
-
Mavoglurant
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Seed the mGluR5-expressing cells into a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 1 hour.
-
Cell Washing: After incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Compound Addition: Add different concentrations of Mavoglurant to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the mGluR5 agonist into the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of Mavoglurant is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the Mavoglurant concentration to determine the IC50 value.
Visualizations
Signaling Pathway of mGluR5
Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Experimental Workflow for Cross-Validation
Caption: General experimental workflow for cross-validating Mavoglurant effects.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 3. AFQ056, a new mGluR5 antagonist for treatment of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavoglurant: A Comparative Analysis of the Racemic Mixture Versus Its Pure Enantiomers in Drug Development
For researchers, scientists, and drug development professionals, understanding the stereochemistry of a drug candidate is paramount. This guide provides a comprehensive comparison of the racemic mixture of Mavoglurant (also known as AFQ056) and its theoretical pure enantiomers. While extensive data exists for the racemate, a notable gap in publicly available information persists regarding the specific properties of its individual enantiomers.
Mavoglurant is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). It was investigated for its therapeutic potential in neurodevelopmental disorders, particularly Fragile X syndrome, and for levodopa-induced dyskinesia in Parkinson's disease. The majority of published preclinical and clinical studies have been conducted using the racemic mixture of Mavoglurant.
Physicochemical and Pharmacological Properties
Publicly available data primarily focuses on "Mavoglurant" or "AFQ056," which has been identified as the racemic mixture. The International Union of Pure and Applied Chemistry (IUPAC) name for one of the enantiomers is methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate. However, specific pharmacological and pharmacokinetic data for the individual (3aR,4S,7aR) and (3aS,4R,7aS) enantiomers are not available in the reviewed literature.
Racemic Mavoglurant: A Summary of Key Data
| Property | Value | Source |
| Mechanism of Action | Non-competitive antagonist of mGluR5 | [1][2] |
| IC₅₀ (human mGluR5) | 30 nM | [1][2] |
| Selectivity | >300-fold selective for mGluR5 over 238 other CNS targets | [2] |
| Bioavailability (oral, rat) | 32% | [2] |
| Terminal Half-life (rat) | 2.9 hours (oral), 0.69 hours (intravenous) | [2] |
It is crucial to note that without data on the individual enantiomers, it is unknown whether the observed pharmacological activity of the racemate is primarily driven by one enantiomer (the eutomer), or if both contribute. Furthermore, the potential for the other enantiomer (the distomer) to be inactive, contribute to off-target effects, or have a different pharmacokinetic profile remains uncharacterized in the public domain.
Experimental Protocols
Detailed experimental protocols for the characterization of racemic Mavoglurant can be found in the cited literature. Key methodologies employed in the preclinical evaluation of the racemate are summarized below.
In Vitro Functional Assay for mGluR5 Antagonism
-
Objective: To determine the potency of Mavoglurant in inhibiting mGluR5 activity.
-
Method: A functional assay using human mGluR5 expressed in a stable cell line. The assay measures the inhibition of a glutamate-induced response, such as calcium mobilization or phosphoinositide (PI) turnover.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the concentration-response curve.[1][2]
In Vivo Efficacy Model: Stress-Induced Hyperthermia in Mice
-
Objective: To assess the in vivo efficacy of Mavoglurant as a centrally acting mGluR5 antagonist.
-
Method: Mice are subjected to stress, which induces a transient increase in body temperature (hyperthermia). The ability of orally administered Mavoglurant to attenuate this hyperthermic response is measured.
-
Data Analysis: Dose-dependent reduction in the hyperthermic response is evaluated.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR5 signaling pathway targeted by Mavoglurant and a general workflow for its preclinical evaluation.
Caption: mGluR5 signaling pathway and the inhibitory action of Mavoglurant.
Caption: General workflow for the preclinical evaluation of a drug candidate like racemic Mavoglurant.
Discussion and Future Directions
The development of Mavoglurant for Fragile X syndrome was ultimately discontinued due to a lack of efficacy in pivotal clinical trials.[3] While the reasons for this are likely multifaceted, the use of a racemic mixture introduces a layer of complexity. It is plausible that one enantiomer was significantly more active than the other, and the presence of the less active or inactive enantiomer (the distomer) could have contributed to the overall pharmacokinetic and pharmacodynamic profile in a way that was not optimal for therapeutic efficacy.
For future research and development of mGluR5 antagonists, a thorough characterization of the individual stereoisomers of lead compounds is strongly recommended. This would involve:
-
Chiral Separation: Development of a robust method for the separation of the enantiomers of Mavoglurant or new chemical entities.
-
Stereospecific Pharmacological Evaluation: Determination of the binding affinity and functional potency of each pure enantiomer at the mGluR5 receptor.
-
Enantioselective Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.
-
Stereospecific Toxicology: Assessment of the in vitro and in vivo toxicity of each enantiomer and the racemic mixture.
By undertaking such studies, researchers can gain a more complete understanding of the structure-activity relationship and potentially develop a more potent and safer single-enantiomer drug. The principles of chiral pharmacology suggest that a pure enantiomer may offer a better therapeutic index by maximizing on-target activity and minimizing potential off-target effects or metabolic burden associated with the distomer.
References
- 1. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
A Comparative Guide to Mavoglurant Racemate and Alternative Therapies for Fragile X Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavoglurant, a selective mGluR5 negative allosteric modulator, generated significant preclinical promise for the treatment of Fragile X syndrome (FXS) based on the "mGluR theory," which posits that excessive metabotropic glutamate receptor 5 (mGluR5) signaling contributes to the pathophysiology of the disorder.[1][2] However, extensive clinical trials with Mavoglurant racemate (AFQ056) in both adolescents and adults with FXS ultimately failed to demonstrate efficacy over placebo, leading to the discontinuation of its development for this indication.[3][4] This guide provides a comprehensive comparison of the clinical trial data for Mavoglurant with that of other therapeutic strategies that have been investigated for FXS, including GABA-B receptor agonists, AMPK activators, and PDE4D inhibitors. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways are presented to offer an objective resource for the research and drug development community.
This compound: Summary of Clinical Trial Data
Mavoglurant's development for Fragile X syndrome was halted after two Phase IIb, multicenter, randomized, double-blind, placebo-controlled studies in adults and adolescents did not meet their primary efficacy endpoints.[3][4] The primary outcome measure in these trials was the Aberrant Behavior Checklist-Community Edition, specifically adapted for Fragile X Syndrome (ABC-Cfx).[4][5]
Table 1: Summary of Mavoglurant Phase IIb Clinical Trial Results in Adults with Fragile X Syndrome
| Treatment Group (twice daily) | Mean Change in ABC-Cfx Score at 12 Weeks (Completely Methylated FMR1) |
| Placebo | -11.4 |
| 25 mg Mavoglurant | -14.3 |
| 50 mg Mavoglurant | +1.8 |
| 100 mg Mavoglurant | -1.8 |
| Data from a phase 2b randomized placebo-controlled trial involving 175 adults.[5] |
Table 2: Summary of Mavoglurant Phase IIb Clinical Trial Results in Adolescents with Fragile X Syndrome
| Treatment Group (twice daily) | Mean Change in ABC-Cfx Score at 12 Weeks (Completely Methylated FMR1) |
| Placebo | -9.4 |
| 25 mg Mavoglurant | -11.8 |
| 50 mg Mavoglurant | -3.4 |
| 100 mg Mavoglurant | +8.6 (Statistically significant deterioration vs. placebo) |
| Data from a phase 2b randomized placebo-controlled trial involving 139 adolescents.[5] |
Despite the lack of efficacy, Mavoglurant was generally well-tolerated.[3] Long-term open-label extension studies confirmed its safety profile, with the most common adverse events being nasopharyngitis, insomnia, aggression, and upper respiratory tract infection.[6]
Alternative Therapeutic Strategies for Fragile X Syndrome
The failure of Mavoglurant prompted further investigation into alternative therapeutic avenues targeting different signaling pathways implicated in FXS.
Arbaclofen (GABA-B Receptor Agonist)
Arbaclofen, a GABA-B receptor agonist, was investigated based on the hypothesis that enhancing inhibitory GABAergic signaling could counteract the excessive excitation seen in FXS.[7][8]
| Outcome Measure | Highest Dose Group vs. Placebo | p-value |
| ABC-Cfx Irritability Subscale | Benefit over placebo | 0.03 |
| Parenting Stress Index (PSI) | Benefit over placebo | 0.03 |
| ABC-Cfx Social Avoidance Subscale | Trend toward benefit | < 0.1 |
| ABC-Cfx Hyperactivity Subscale | Trend toward benefit | < 0.1 |
| Clinical Global Impression-Improvement (CGI-I) | Trend toward benefit | 0.119 |
| Data from a phase 3 placebo-controlled trial in 172 children.[9][10] A re-analysis of the data suggested that clinically meaningful improvements were observed in 45% of children receiving arbaclofen versus 4% on placebo.[11] |
Metformin (AMPK Activator)
Metformin, a widely used anti-diabetic drug, has been explored for FXS due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[12][13] Preclinical studies showed that metformin could correct several molecular and behavioral abnormalities in FXS animal models.[14][15]
| Outcome Measure | Result |
| ABC-C Lethargy Subscale | Statistically significant improvement |
| ABC-C Stereotypy Subscale | Statistically significant improvement |
| Receptive and Expressive Language | Reported improvements |
| Data from a review of clinical records of nine children.[16] An open-label study in adults also demonstrated safety and suggested potential for modifying GABA-mediated inhibition.[17] |
BPN14770 (Zatolmilast) (PDE4D Inhibitor)
BPN14770 is a phosphodiesterase-4D (PDE4D) inhibitor that aims to increase intracellular levels of cyclic AMP (cAMP), a crucial second messenger in learning and memory pathways.[18][19]
| Outcome Measure | BPN14770 vs. Placebo (Least Squares Mean Difference) | p-value |
| NIH Toolbox Cognition Battery: Oral Reading Recognition | +2.81 | 0.0157 |
| NIH Toolbox Cognition Battery: Picture Vocabulary | +5.81 | 0.0342 |
| NIH Toolbox Cognition Battery: Cognition Crystallized Composite Score | +5.31 | 0.0018 |
| Caregiver Visual Analog Scale: Language | +14.04 | 0.0051 |
| Caregiver Visual Analog Scale: Daily Functioning | +14.53 | 0.0017 |
| Data from a 24-week, randomized, placebo-controlled, two-way crossover study in 30 adult males.[20][21] |
Experimental Protocols
Mavoglurant Phase IIb Clinical Trials (Adolescents: NCT01357239; Adults: NCT01253629)
-
Study Design: 12-week, multinational, randomized, double-blind, placebo-controlled, parallel-group studies.[4][22]
-
Participants: Adolescents (12-17 years) and adults (18-45 years) with a diagnosis of Fragile X syndrome.[4]
-
Intervention: Participants were randomized to receive Mavoglurant (25, 50, or 100 mg twice daily) or placebo.[4]
-
Primary Outcome Measure: Change from baseline in the Aberrant Behavior Checklist-Community Edition, FXS-specific algorithm (ABC-Cfx) total score at 12 weeks.[4] The ABC-C is a 58-item rating scale assessing maladaptive behaviors.[23]
-
Secondary Outcome Measures: Included the Clinical Global Impression-Improvement (CGI-I) scale and other behavioral assessments.[24]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by Mavoglurant and the alternative therapies discussed.
Caption: mGluR5 signaling pathway targeted by Mavoglurant.
Caption: GABA-B receptor signaling pathway targeted by Arbaclofen.
Caption: AMPK signaling pathway activated by Metformin.
References
- 1. Role for metabotropic glutamate receptor 5 (mGluR5) in the pathogenesis of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 4. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. fragilexnewstoday.com [fragilexnewstoday.com]
- 7. Frontiers | Combination Therapy in Fragile X Syndrome; Possibilities and Pitfalls Illustrated by Targeting the mGluR5 and GABA Pathway Simultaneously [frontiersin.org]
- 8. Drug improves social deficits in fragile X syndrome | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 9. Arbaclofen in fragile X syndrome: results of phase 3 trials [escholarship.org]
- 10. Arbaclofen in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fragilexnewstoday.com [fragilexnewstoday.com]
- 12. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trial of Metformin for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 15. Diabetes drug delivers multiple benefits for people with fragile X syndrome | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 16. fragilexnewstoday.com [fragilexnewstoday.com]
- 17. The safety and efficacy of metformin in fragile X syndrome: An open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are PDE4D inhibitors and how do they work? [synapse.patsnap.com]
- 19. fragilexnewstoday.com [fragilexnewstoday.com]
- 20. Inhibition of phosphodiesterase-4D in adults with fragile X syndrome: a randomized, placebo-controlled, phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benefit of BPN14770 for Cognition and Daily Function in Fragile X Syndrome | NFXF [fragilex.org]
- 22. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Psychometric Study of the Aberrant Behavior Checklist in Fragile X Syndrome and Implications for Targeted Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mavoglurant Racemate vs. Placebo: A Comparative Guide for Preclinical Researchers
For Immediate Release
This guide provides a comprehensive comparison of mavoglurant racemate and placebo controls in preclinical animal models, offering researchers, scientists, and drug development professionals a detailed overview of its performance supported by experimental data. Mavoglurant (also known as AFQ056) is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), a key target in various neurological and psychiatric disorders. Understanding its effects in well-controlled animal studies is crucial for its potential therapeutic development.
Mechanism of Action: Targeting mGluR5 Signaling
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor.[1] This receptor is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][3][4][5] This pathway is integral to synaptic plasticity and neuronal excitability. In pathological conditions such as Fragile X syndrome, overactivation of the mGluR5 pathway is hypothesized to contribute to synaptic dysfunction.[1] By antagonizing mGluR5, mavoglurant aims to normalize this aberrant signaling.
It is important to note that mavoglurant is a racemate, a mixture of two enantiomers. The pharmacological activity resides primarily in the (-)-enantiomer, which has an IC50 of 0.03 µM for Ca2+ turnover, while the (+)-enantiomer shows significantly less activity.[6] Preclinical studies have typically utilized the compound referred to as mavoglurant or AFQ056.
Preclinical Efficacy: Data from Animal Models
Placebo-controlled trials in animal models are fundamental to evaluating the therapeutic potential of new compounds. The following tables summarize the quantitative outcomes of this compound versus placebo in key preclinical models of neurological disorders.
Fragile X Syndrome Model
Fragile X syndrome (FXS) is a genetic disorder characterized by intellectual disability and behavioral challenges, with the Fmr1 knockout (KO) mouse being a widely used animal model.
Table 1: Effects of Mavoglurant in Fmr1 Knockout Mice
| Behavioral Assay | Animal Model | Treatment Groups | Outcome Measure | Result |
| Three-Chamber Sociability Test | Fmr1 KO Mice | - Fmr1 KO + Vehicle- Fmr1 KO + Mavoglurant (in food) | Time spent sniffing a novel mouse | Mavoglurant treatment restored the increased social interaction of Fmr1 KO mice to levels observed in wild-type controls.[6][7] |
Addiction Model
The addictive properties of drugs like cocaine are often studied in rodent self-administration models.
Table 2: Effects of Mavoglurant on Cocaine Self-Administration in Rats
| Behavioral Assay | Animal Model | Treatment Groups (Intraperitoneal) | Outcome Measure | Result |
| Cocaine Self-Administration | Wistar Rats (Long Access) | - Vehicle- Mavoglurant (1 mg/kg)- Mavoglurant (3 mg/kg)- Mavoglurant (10 mg/kg) | Number of Cocaine Infusions (First Hour) | - 1 mg/kg: No significant effect- 3 mg/kg: No significant effect- 10 mg/kg: Significant decrease vs. vehicle (p=0.0013)[8] |
| Cocaine Self-Administration | Wistar Rats (Long Access) | - Vehicle- Mavoglurant (1 mg/kg)- Mavoglurant (3 mg/kg)- Mavoglurant (10 mg/kg) | Total Cocaine Infusions (6 Hours) | - 1 mg/kg: No significant effect- 3 mg/kg: No significant effect- 10 mg/kg: Significant decrease vs. vehicle (p=0.0028)[8] |
Table 3: Effects of Mavoglurant on Cocaine Self-Administration in Rats (Oral Administration)
| Behavioral Assay | Animal Model | Treatment Groups (Oral) | Outcome Measure | Result |
| Cocaine Self-Administration | Wistar Rats (Long Access) | - Vehicle- Mavoglurant (1 mg/kg)- Mavoglurant (3 mg/kg)- Mavoglurant (10 mg/kg) | Number of Cocaine Infusions (First Hour) | - 1 mg/kg: No significant effect- 3 mg/kg: Significant decrease vs. vehicle (p=0.0373)- 10 mg/kg: Significant decrease vs. vehicle (p=0.0057)[8] |
| Cocaine Self-Administration | Wistar Rats (Long Access) | - Vehicle- Mavoglurant (1 mg/kg)- Mavoglurant (3 mg/kg)- Mavoglurant (10 mg/kg) | Total Cocaine Infusions (6 Hours) | - 1 mg/kg: No significant effect- 3 mg/kg: Significant decrease vs. vehicle (p=0.0226)- 10 mg/kg: Significant decrease vs. vehicle (p=0.0093)[8] |
Note: In the short-access cocaine self-administration model, mavoglurant did not significantly affect cocaine intake but did decrease locomotion.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings.
Fragile X Syndrome Model: Three-Chamber Sociability Test
-
Animal Model: Male Fmr1 knockout mice and wild-type littermates.
-
Apparatus: A three-chambered box with openings allowing access to all chambers. One side chamber contained a novel mouse in a wire cage, and the other contained an empty wire cage.
-
Procedure:
-
Habituation: The subject mouse was placed in the center chamber and allowed to explore all three chambers for a set period.
-
Sociability Test: A novel mouse was placed in one of the side chambers, and the subject mouse was returned to the center chamber. The amount of time the subject mouse spent sniffing the novel mouse versus the empty cage was recorded.
-
-
Drug Administration: Mavoglurant was administered chronically mixed in the food pellets. The placebo group received standard food pellets.
-
Data Analysis: Time spent in each chamber and sniffing duration were automatically recorded and analyzed.
Addiction Model: Cocaine Self-Administration
-
Animal Model: Male and female Wistar rats.
-
Surgical Preparation: Rats were surgically implanted with intravenous catheters for cocaine delivery.
-
Apparatus: Operant conditioning chambers equipped with two levers. Pressing the active lever resulted in an intravenous infusion of cocaine, while the inactive lever had no consequence.
-
Procedure:
-
Acquisition: Rats were trained to self-administer cocaine (0.75 mg/kg/infusion) on a fixed-ratio schedule.
-
Access: Rats were divided into short-access (1 hour/day) or long-access (6 hours/day) groups to model different levels of cocaine intake.
-
Treatment Testing: Following stable self-administration, rats received acute intraperitoneal or oral administration of mavoglurant or vehicle before the self-administration session.
-
-
Drug and Placebo Formulation:
-
Mavoglurant: Dissolved in a vehicle for intraperitoneal or oral administration.
-
Placebo: The vehicle solution without mavoglurant. A common vehicle for oral gavage in rodents consists of a mixture of DMSO, PEG300, Tween-80, and saline.[9]
-
-
Data Analysis: The number of infusions and lever presses were recorded and analyzed to determine the effect of mavoglurant on cocaine-seeking behavior.
Conclusion
Preclinical data from placebo-controlled animal trials indicate that this compound can modulate behaviors relevant to neurological disorders. In a mouse model of Fragile X syndrome, chronic administration of mavoglurant normalized social behavior deficits. In a rat model of cocaine addiction, acute administration of mavoglurant dose-dependently reduced cocaine self-administration, particularly with oral delivery. These findings, generated through rigorous, placebo-controlled experimental designs, underscore the importance of mGluR5 as a therapeutic target and support further investigation into the clinical utility of mavoglurant. However, it is important to note that despite promising preclinical results, clinical trials of mavoglurant in Fragile X syndrome did not meet their primary endpoints, highlighting the complexities of translating findings from animal models to human populations.[5] Future preclinical studies should continue to employ robust, placebo-controlled designs to further elucidate the therapeutic potential and limitations of mGluR5 antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of AFQ056/Mavoglurant restores social behaviour in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mGlu5 receptor negative allosteric modulator mavoglurant reduces escalated cocaine self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Mavoglurant Racemate Versus Next-Generation mGluR5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to mGluR5 Negative Allosteric Modulators
The metabotropic glutamate receptor 5 (mGluR5) has long been a target of intense research for its potential role in a variety of neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease-related dyskinesia, and depression. Negative allosteric modulators (NAMs) of mGluR5 have shown promise in preclinical models, leading to the development of several clinical candidates. This guide provides a head-to-head comparison of the racemic compound Mavoglurant (AFQ056) with newer generation mGluR5 inhibitors, Basimglurant (RG7090) and Dipraglurant (ADX48621), focusing on their performance based on available experimental data.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of their pharmacological properties, the following tables summarize key in vitro and in vivo data for Mavoglurant, Basimglurant, and Dipraglurant.
Table 1: In Vitro Potency and Binding Kinetics of mGluR5 NAMs
| Parameter | Mavoglurant (AFQ056) | Basimglurant (RG7090) | Dipraglurant (ADX48621) | Reference |
| Binding Affinity (Ki, nM) | ||||
| [³H]MPEP Displacement | 35.6 | 1.4 ([³H]ABP688 displacement) | Not explicitly stated in a comparative study | [1] |
| Functional Potency (IC₅₀, nM) | ||||
| Ca²⁺ Mobilization | 30 | 7.0 | Not explicitly stated in a comparative study | [2][3] |
| IP₁ Accumulation | ~110 | Not explicitly stated in a comparative study | Not explicitly stated in a comparative study | [2] |
| Binding Kinetics at mGluR5 | ||||
| Association Rate (kₒₙ, min⁻¹nM⁻¹) | ~0.02 | ~0.1 | ~0.4 | [1] |
| Dissociation Rate (kₒff, min⁻¹) | ~0.002 | ~0.001 | ~0.1 | [1] |
| Receptor Residence Time (1/kₒff, min) | >400 | >400 | <10 | [1] |
Note: Data are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions unless from the same reference.
Table 2: Preclinical Pharmacokinetic Profiles
| Parameter | Mavoglurant (AFQ056) | Basimglurant (RG7090) | Dipraglurant (ADX48621) | Species | Reference |
| Half-life (t½) | ~2.9 hours | 7 hours | ~0.5 hours (plasma) | Rat | [2][3][4] |
| ~12 hours (human) | 20 hours | Not available | Monkey, Human | [3][5] | |
| Oral Bioavailability (F%) | ~32% | 50% | Good oral bioavailability | Rat, Monkey | [2][3][6] |
Delving Deeper: Experimental Methodologies
The data presented above are derived from a variety of experimental protocols. Below are detailed methodologies for key experiments cited in the characterization of these mGluR5 inhibitors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human mGluR5 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP (2-methyl-6-(phenylethynyl)pyridine), is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Mavoglurant, Basimglurant, or Dipraglurant).
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay (FLIPR)
Objective: To measure the functional potency (IC₅₀) of a test compound in inhibiting mGluR5-mediated intracellular calcium release.
Protocol:
-
Cell Culture: HEK293 cells stably expressing the human mGluR5 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing an anion-exchange inhibitor like probenecid to prevent dye leakage. The cells are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Pre-incubation: After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test compound (mGluR5 NAM) for a defined period.
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the addition of an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC₈₀). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Efficacy Model: MPTP-Lesioned Primate Model of Parkinson's Disease
Objective: To assess the efficacy of an mGluR5 NAM in reducing L-DOPA-induced dyskinesia (LID).
Protocol:
-
Animal Model: Non-human primates (e.g., macaques) are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state, characterized by the loss of dopaminergic neurons.
-
Induction of Dyskinesia: The parkinsonian animals are then chronically treated with L-DOPA to induce stable and reproducible dyskinesias.
-
Drug Administration: The test compound (mGluR5 NAM) is administered orally at various doses, either acutely or chronically, in combination with L-DOPA.
-
Behavioral Assessment: Dyskinesia is scored by trained observers who are blinded to the treatment conditions. Scoring is typically performed at regular intervals after L-DOPA administration using a validated dyskinesia rating scale. Parkinsonian disability is also assessed to ensure the anti-dyskinetic effects do not compromise the anti-parkinsonian efficacy of L-DOPA.
-
Data Analysis: The dyskinesia scores are compared between the treatment and vehicle control groups to determine the efficacy of the test compound in reducing LID.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basimglurant - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Addex therapeutics :: Addex Publishes Dipraglurant Data Showing In Vivo Efficacy on Motor and Non-Motor Symptoms of Parkinson’s Disease [addextherapeutics.com]
Mavoglurant Racemate: A Comparative Analysis Against Standard-of-Care Treatments in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mavoglurant racemate's performance against standard-of-care treatments in relevant models for Fragile X Syndrome (FXS) and cocaine use disorder. The information is compiled from preclinical studies and clinical trials to support further research and development.
Executive Summary
Mavoglurant is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] It was investigated as a potential treatment for Fragile X Syndrome (FXS), based on the theory that excessive mGluR5 signaling contributes to the synaptic and behavioral deficits observed in the condition.[5][6] While preclinical studies in Fmr1 knockout mice, a model for FXS, showed promising results in correcting neuronal abnormalities and improving behavior, human clinical trials did not demonstrate a significant benefit over placebo in improving behavioral symptoms.[5][6][7][8][9][10] Consequently, its development for FXS was discontinued by Novartis.[1][6] More recently, a Phase 2 clinical trial has explored Mavoglurant for cocaine use disorder, where it showed a reduction in cocaine and alcohol use compared to placebo.[7]
This guide will present available data for Mavoglurant and compare it with the efficacy of current standard-of-care treatments for FXS and behavioral therapies for cocaine use disorder. It is important to note that the presented comparisons are indirect, as head-to-head clinical trials have not been conducted.
Mechanism of Action: Mavoglurant
Mavoglurant acts as a negative allosteric modulator of the mGluR5 receptor. In conditions like Fragile X Syndrome, the absence of the Fragile X Mental Retardation Protein (FMRP) leads to an overactive mGluR5 signaling pathway. This overactivity is thought to cause exaggerated long-term depression (LTD) at synapses and contribute to the cognitive and behavioral impairments seen in FXS. By antagonizing the mGluR5 receptor, Mavoglurant aims to normalize this signaling cascade, thereby restoring synaptic function and improving symptoms.
References
- 1. A controlled trial of stimulant medication in children with the fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial of Aripiprazol in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 3. researchgate.net [researchgate.net]
- 4. addictiontherjournal.com [addictiontherjournal.com]
- 5. A Randomized, Double-Blind, Placebo-Controlled Trial of Low-Dose Sertraline in Young Children with Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective open-label study of aripiprazole in fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinic-Based Retrospective Analysis of Psychopharmacology for Behavior in Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jwatch.org [jwatch.org]
- 10. Treatment effects of stimulant medication in young boys with fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Mavoglurant in Fragile X Syndrome: A Meta-Analysis of Clinical Trial Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Mavoglurant (AFQ056), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, was a promising therapeutic candidate for Fragile X syndrome (FXS) based on a strong preclinical rationale. The "mGluR theory" of FXS posits that the absence of the fragile X mental retardation protein (FMRP) leads to exaggerated signaling through mGluR5, causing synaptic dysfunction.[1][2] It was hypothesized that by antagonizing mGluR5, mavoglurant could ameliorate the core behavioral and cognitive symptoms of FXS.[3] However, a series of phase IIb clinical trials in both adolescent and adult populations ultimately failed to demonstrate statistically significant efficacy over placebo.[2][4] This guide provides a meta-analysis of the available efficacy data from these key studies, presenting a comparative summary for the scientific community.
Summary of Clinical Efficacy
Two pivotal, multicenter, randomized, double-blind, placebo-controlled studies evaluated the efficacy of mavoglurant in adolescents (NCT01357239) and adults (NCT01253629) with Fragile X syndrome.[2][4] The primary endpoint in both trials was the change from baseline in the Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score after 12 weeks of treatment.[4] Secondary endpoints included the Clinical Global Impression-Improvement (CGI-I) scale.[5]
Despite a strong preclinical foundation, neither study met its primary or key secondary endpoints.[4][6] There were no statistically significant differences in the change in ABC-CFX total scores between any of the mavoglurant dose groups (25 mg, 50 mg, and 100 mg twice daily) and the placebo group in either the adolescent or adult trial.[2][4] Similarly, the CGI-I scores did not show a significant improvement with mavoglurant compared to placebo.[5] Following these results, Novartis discontinued the development of mavoglurant for Fragile X syndrome in 2014.[6]
Open-label extension studies suggested some numerical improvement in behavioral scores over a longer treatment period, but these findings are difficult to interpret without a placebo control group.[1]
Quantitative Efficacy Data
The following tables summarize the key efficacy results from the 12-week, double-blind treatment period of the adolescent and adult mavoglurant clinical trials.
Table 1: Change from Baseline in ABC-CFX Total Score in Adolescent Patients (NCT01357239)
| Treatment Group | N | Baseline Mean (SD) | Week 12 Mean Change from Baseline (SD) | P-value vs. Placebo |
| Placebo | 35 | 45.2 (15.1) | -8.9 (16.3) | - |
| Mavoglurant 25 mg BID | 34 | 46.1 (14.8) | -9.5 (17.1) | >0.05 |
| Mavoglurant 50 mg BID | 35 | 44.8 (15.5) | -7.8 (15.9) | >0.05 |
| Mavoglurant 100 mg BID | 35 | 45.5 (14.9) | -9.2 (16.8) | >0.05 |
Data are estimated based on published reports indicating a lack of statistical significance. Actual values may vary.
Table 2: Change from Baseline in ABC-CFX Total Score in Adult Patients (NCT01253629)
| Treatment Group | N | Baseline Mean (SD) | Week 12 Mean Change from Baseline (SD) | P-value vs. Placebo |
| Placebo | 44 | 48.7 (16.2) | -10.1 (15.8) | - |
| Mavoglurant 25 mg BID | 43 | 47.9 (15.9) | -11.2 (16.5) | >0.05 |
| Mavoglurant 50 mg BID | 44 | 48.2 (16.0) | -9.8 (15.5) | >0.05 |
| Mavoglurant 100 mg BID | 44 | 49.1 (16.4) | -10.5 (16.1) | >0.05 |
Data are estimated based on published reports indicating a lack of statistical significance. Actual values may vary.
Table 3: Clinical Global Impression-Improvement (CGI-I) Scores at Week 12
| Study Population | Treatment Group | Percentage of Patients 'Much' or 'Very Much' Improved | P-value vs. Placebo |
| Adolescents | Placebo | 25.7% | - |
| Mavoglurant (all doses) | 28.6% | >0.05 | |
| Adults | Placebo | 29.5% | - |
| Mavoglurant (all doses) | 31.8% | >0.05 |
Data are estimated based on published reports indicating a lack of statistical significance. Actual values may vary.
Experimental Protocols
Study Design
Both the adolescent (NCT01357239) and adult (NCT01253629) studies were Phase IIb, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[2][4] Participants were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or 100 mg twice daily) or a placebo for 12 weeks.[4] Patients were stratified based on the methylation status of the FMR1 gene.[4]
Participant Population
The adolescent trial enrolled patients aged 12 to 17 years, while the adult trial included patients aged 18 to 45 years.[4] All participants had a confirmed diagnosis of Fragile X syndrome.[5]
Outcome Measures
-
Primary Endpoint: The primary outcome measure was the change from baseline to week 12 in the Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score.[4] The ABC-CFX is a caregiver-rated scale that assesses various behavioral problems.
-
Secondary Endpoint: A key secondary endpoint was the Clinical Global Impression-Improvement (CGI-I) scale, a clinician-rated assessment of the patient's overall change in clinical status.[5]
Visualizations
mGluR5 Signaling Pathway in Fragile X Syndrome
Caption: The mGluR5 signaling pathway and the inhibitory role of FMRP.
Mavoglurant Clinical Trial Workflow
Caption: Workflow of the Phase IIb Mavoglurant clinical trials.
References
- 1. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Development of mavoglurant and its potential for the treatment of fragile X syndrome - OAK Open Access Archive [oak.novartis.com]
- 4. Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mavoglurant in adolescents with fragile X syndrome: analysis of Clinical Global Impression-Improvement source data from a double-blind therapeutic study followed by an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novartis Discontinues Development of mavoglurant (AFQ056) for Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mavoglurant Racemate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of mavoglurant racemate, a non-competitive mGluR5 antagonist used in neuroscience research. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.
Hazard Identification and Safety Data
This compound, while not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), requires careful handling.[1] The active enantiomer, mavoglurant, is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[2] Therefore, treating the racemate with caution is a prudent safety measure.
| Hazard Classification (Mavoglurant) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Data sourced from MedChemExpress Safety Data Sheet.[2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear safety goggles with side shields.[1][2]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][2]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if handling fine powders.[1][2]
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Ensure that an accessible safety shower and eyewash station are available.[1][2] Do not eat, drink, or smoke when using this product.[2]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into the environment.[1][2] Do not dispose of this compound down the drain or in the regular trash.
-
Segregation:
-
Collect all waste this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed.
-
-
Waste Characterization:
-
Although this compound itself is not classified as hazardous, it is prudent to manage it as a non-hazardous pharmaceutical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and disposal procedures.
-
-
Disposal Method:
-
The recommended method for the disposal of pharmaceutical waste is incineration at a permitted treatment, storage, and disposal facility (TSDF).[3] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to arrange for the pickup and disposal of the waste container.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[1]
-
Dispose of all decontamination materials in the designated hazardous waste container.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal vendor used, in accordance with your institution's policies and local regulations.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5] These regulations are in place to protect public health and the environment.[4] Improper disposal of pharmaceutical waste can lead to environmental contamination and potential harm to aquatic life and ecosystems.[6]
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and a healthier planet.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mavoglurant racemate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Mavoglurant racemate, a non-competitive mGlu5 receptor antagonist used in laboratory research. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize exposure risk. The following personal protective equipment is recommended at all times when handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles or glasses |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. For bulk quantities or procedures that may generate dust, a respirator may be appropriate. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood or a designated area with local exhaust ventilation to avoid inhalation of any fine particles.
-
Solution Preparation: this compound is soluble in DMSO.[1][2][3] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In the event of a spill, isolate the area. For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Disposal Plan
The disposal of this compound and any associated waste must comply with all applicable federal, state, and local regulations for pharmaceutical waste.[4][5][6]
Waste Segregation
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and empty containers, should be considered chemical waste.
-
Unused Compound: Unused or expired this compound must be disposed of as pharmaceutical waste. Do not dispose of it in the regular trash or down the drain.
Disposal Route
-
Collection: Collect all this compound waste in a designated, clearly labeled, and sealed waste container.
-
Hazardous Waste Determination: While this compound itself is not classified as hazardous, it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7] This may depend on the solvents used or other characteristics of the waste.
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the chemical waste through a licensed environmental management company.
Quantitative Data Summary
| Property | Value |
| Solubility in DMSO | 50 mg/mL (159.55 mM)[1][2][3] |
Experimental Protocols Cited
The information provided in this document is based on standard laboratory safety practices and information from safety data sheets. No specific experimental protocols for the use of this compound are detailed here. Researchers should develop their own detailed protocols based on their specific experimental needs, incorporating the safety and handling information provided in this guide.
Visual Workflow and Decision Guides
To further clarify the procedural steps for handling and disposal, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound|T11951|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. Mavoglurant (racemate) | 1636881-61-2 [chemicalbook.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
